sodium;methanol
Description
Significance of Alkoxides in Contemporary Chemical Synthesis and Materials Science
Alkoxides, the conjugate bases of alcohols, are a crucial class of reagents in modern chemistry. wikipedia.org Their utility is widespread, from acting as potent bases and nucleophiles in organic synthesis to serving as precursors in the creation of advanced materials. wikipedia.orgbrainly.com In organic synthesis, metal alkoxides are fundamental in various reactions, including condensations, dehydrohalogenations, and ester-amide exchanges. msstate.eduorgsyn.org For instance, they are pivotal in classic carbon-carbon bond-forming reactions like the Claisen condensation. wikipedia.orglibretexts.org
In the realm of materials science, metal alkoxides are essential building blocks in the sol-gel process. rsc.org This technique allows for the synthesis of ceramic and glass materials with a high degree of purity and homogeneity at relatively low temperatures. rsc.orgcore.ac.uk The process involves the hydrolysis and polycondensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) that then evolves into a "gel" (a solid three-dimensional network). rsc.org This method is employed to create a wide array of materials, from thin films and coatings to complex porous structures. organic-chemistry.orggoogle.com
Historical Context of Sodium Methoxide (B1231860) in Organic Chemistry Research
The history of sodium methoxide is intrinsically linked to the discovery and study of its parent alcohol, methanol (B129727). While methanol has been known since ancient times through the pyrolysis of wood, it was first isolated in 1661 by Robert Boyle. imarcgroup.com In 1834, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot conducted a more detailed study of methanol, which they termed "methyl alcohol." junyuanpetroleumgroup.com
The utility of alkoxides, and by extension sodium methoxide, grew with the development of foundational organic reactions in the 19th century. The Williamson ether synthesis, developed by Alexander William Williamson in 1850, was a landmark reaction that utilized an alkoxide to form an ether from an alkyl halide, a process that helped to establish the structure of ethers. testbook.combyjus.com This reaction remains a versatile method for ether synthesis today. byjus.com
Later in the 19th century, the Claisen condensation, first described by Rainer Ludwig Claisen in 1887, emerged as a key carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This reaction employs a strong base, such as sodium methoxide, to facilitate the condensation of two ester molecules to form a β-keto ester, a valuable synthetic intermediate. wikipedia.orglibretexts.org
Scope and Academic Relevance of Sodium Methoxide Investigations
The academic and industrial relevance of sodium methoxide is extensive, with a primary focus on its catalytic activity. One of the most significant applications of sodium methoxide is as a catalyst in the transesterification process for the production of biodiesel. imarcgroup.comdatahorizzonresearch.com In this process, it facilitates the reaction of triglycerides (from vegetable oils or animal fats) with methanol to produce fatty acid methyl esters (FAMEs), the main component of biodiesel. marketgrowthreports.comwisdomlib.org Research in this area often focuses on optimizing reaction conditions to maximize biodiesel yield and purity. mdpi.comredalyc.org
Beyond biodiesel, sodium methoxide is a subject of ongoing research for its role as a versatile reagent in organic synthesis. It is employed in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to dyes and perfumes. imarcgroup.comalkimia.co.in In the pharmaceutical industry, it is used in the production of vitamins, antibiotics, and other active pharmaceutical ingredients. imarcgroup.commarketgrowthreports.comalkimia.co.in
Current research also explores the stability and reactivity of sodium methoxide itself, as contamination with sodium hydroxide (B78521) or degradation due to exposure to air and moisture can affect its performance in sensitive reactions. nsf.gov Furthermore, novel applications continue to be investigated, such as its use in the synthesis of glycidol (B123203) and as a component in the sol-gel synthesis of specialized materials like bioresorbable glass. core.ac.ukmdpi.com
Interactive Data Tables
Physicochemical Properties of Sodium Methoxide
| Property | Value | Source |
| Chemical Formula | CH₃ONa | junyuanpetroleumgroup.com |
| Molecular Weight | 54.02 g/mol | junyuanpetroleumgroup.com |
| Appearance | White to yellowish powder | junyuanpetroleumgroup.com |
| Melting Point | >126 °C | junyuanpetroleumgroup.com |
| Boiling Point | Decomposes | junyuanpetroleumgroup.com |
| Solubility | Reacts with water | junyuanpetroleumgroup.com |
| pH (1% aqueous solution) | ~13 | junyuanpetroleumgroup.com |
| Vapor Pressure | 50 mm Hg @ 20 °C | junyuanpetroleumgroup.com |
Sodium Methoxide in Biodiesel Production (Selected Research)
| Feedstock | Catalyst Concentration | Temperature (°C) | Methanol:Oil Molar Ratio | Reaction Time | Biodiesel Yield (%) | Source |
| Castor Oil | 0.5% | 30 | 9:1 | - | 99.64 | msstate.edu |
| Soybean Waste Cooking Oil | 0.4 wt% | 60 | 16:1 | 30 min | 99 | mdpi.com |
| Quaternary Mixture (Veg. Oil/Animal Fat) | - | - | - | - | 96.04 | redalyc.org |
Sodium Methoxide in Organic Synthesis (Selected Research)
| Reaction Type | Substrates | Catalyst System | Temperature (°C) | Time | Yield (%) | Source |
| Glycidol Synthesis | Glycerol (B35011), Dimethyl Carbonate | 3 wt% Sodium Methoxide | 85 | 120 min | 75 | mdpi.com |
| Direct Amidation | Methyl Benzoate (B1203000), Benzylamine | 5 mol% Sodium Methoxide | 50 | - | Quantitative | rsc.org |
| Williamson Ether Synthesis | Phenol, Bromomethane | Sodium Methoxide | - | - | Good | brainly.com |
Properties
CAS No. |
103935-65-5 |
|---|---|
Molecular Formula |
C2H8NaO2+ |
Molecular Weight |
87.07 g/mol |
IUPAC Name |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
InChI Key |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of Sodium Methoxide Reactivity
Fundamental Reactivity Modes of Methoxide (B1231860) Anion
The chemical behavior of the methoxide anion is characterized by two principal modes of reactivity: Brønsted basicity and nucleophilicity.
Brønsted Basicity and Proton Transfer Equilibria
The methoxide anion is a strong Brønsted base, readily accepting a proton from an acid. sodium-methoxide.net This high basicity, with a pKa of its conjugate acid (methanol) around 15.5, makes it a powerful proton acceptor. sodium-methoxide.netquora.com In the presence of a proton source, the methoxide anion engages in a proton transfer equilibrium. sodium-methoxide.net For instance, when dissolved in a protic solvent like water or other alcohols, it establishes an equilibrium, generating methanol (B129727) and a hydroxide (B78521) or corresponding alkoxide ion. sodium-methoxide.net This ability to deprotonate a wide range of organic substrates is fundamental to many of its synthetic applications. sodium-methoxide.net
The rate of proton transfer to or from a metal center, known as kinetic acidity, is a key factor in these reactions. rsc.org Studies on the deprotonation of transition metal hydrides by methoxide have shown that the rate constants are significantly lower than diffusion-limited rates observed for oxygen or nitrogen-based acids, suggesting electronic and geometric factors influence the reaction kinetics. rsc.org Furthermore, Brønsted correlations, which relate kinetic acidity to equilibrium acidity, have been used to study the reactivity of various carbon acids with sodium methoxide in methanol. psu.edu These studies reveal that different families of hydrocarbons can exhibit distinct linear correlations, providing insights into the transition state of the proton transfer reaction. psu.eduumich.edu
Nucleophilic Reactivity and Electrophilic Attack
In addition to its basicity, the methoxide anion is an effective nucleophile, capable of attacking electron-deficient (electrophilic) centers. sodium-methoxide.net This reactivity is central to its role in various organic reactions, including substitution and addition reactions. sodium-methoxide.netsaskoer.ca The nucleophilicity of the methoxide anion is influenced by factors such as charge and electronegativity; as a negatively charged species, it is a stronger nucleophile than its neutral counterpart, methanol. libretexts.orgwikipedia.org
The methoxide anion's utility as a nucleophile is demonstrated in its reactions with carbonyl compounds. For example, it can attack the electrophilic carbon of a ketone, such as acetone (B3395972), to form a new carbon-oxygen bond, resulting in a tetrahedral intermediate. saskoer.ca This nucleophilic attack is a key step in processes like transesterification. masterorganicchemistry.com The solvent can play a crucial role in modulating the nucleophilicity of the methoxide ion. In dimethyl sulfoxide (B87167) (DMSO), for instance, it is a significantly stronger base and more reactive nucleophile because it is more fully ionized and free from hydrogen bonding. wikipedia.org
Reaction Mechanisms in Organic Transformations
The dual functionality of the methoxide anion as a base and a nucleophile underpins its application in a variety of organic transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and sodium methoxide is a key reagent in this class of reactions. wikipedia.org In these reactions, the methoxide nucleophile replaces a leaving group on a substrate. libretexts.orgsoka.ac.jp
A prominent application of sodium methoxide's nucleophilicity is in the Williamson ether synthesis, a reliable method for preparing ethers. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the methoxide anion on a primary alkyl halide or tosylate, proceeding via an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org The S(_N)2 pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. wikipedia.orgmasterorganicchemistry.com
The choice of substrate is critical for the success of the Williamson ether synthesis. Primary alkyl halides are ideal substrates as they are most susceptible to S(_N)2 attack. masterorganicchemistry.com Secondary alkyl halides may also be used, but can lead to a mixture of substitution and elimination products. masterorganicchemistry.compearson.com Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions in the presence of a strong base like methoxide. masterorganicchemistry.comdoubtnut.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Sodium Methoxide | Benzyl Bromide | Benzyl Methyl Ether | Nucleophilic Substitution (Williamson Ether Synthesis) libretexts.org |
| Sodium Methoxide | 2-Bromobutane (B33332) | 2-Methoxybutane | Nucleophilic Substitution (Williamson Ether Synthesis) pearson.com |
| Sodium Methoxide | 1-Chloropropane | Methyl Propyl Ether | Nucleophilic Substitution |
This table provides examples of alkylation reactions involving sodium methoxide.
Sodium methoxide serves as a catalyst in transesterification reactions, where one ester is converted into another. masterorganicchemistry.com In this process, the methoxide anion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This addition leads to a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group to form a new ester. masterorganicchemistry.com This reaction is an equilibrium process, and the direction of the reaction can be controlled by using a large excess of the alcohol corresponding to the desired ester. masterorganicchemistry.com
Transesterification is a key process in the production of biodiesel, where triglycerides from vegetable oils or animal fats are reacted with methanol in the presence of a catalyst like sodium methoxide to produce fatty acid methyl esters (FAMEs). wikipedia.orgmdpi.com The mechanism involves the initial dissociation of sodium methoxide, followed by the activation of the alcohol's O-H bond by the methoxide anion. mdpi.com
| Starting Ester | Reagent | Product | Reaction Type |
| Ethyl Acetate | Sodium Methoxide/Methanol | Methyl Acetate | Transesterification masterorganicchemistry.com |
| Triglyceride | Sodium Methoxide/Methanol | Fatty Acid Methyl Esters (Biodiesel) | Transesterification wikipedia.orgmdpi.com |
| Dimethyl Carbonate | Glycerol (B35011) (catalyzed by Sodium Methoxide) | Glycidyl Carbonate | Transesterification mdpi.com |
This table illustrates the role of sodium methoxide in various esterification reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Sodium methoxide is a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions, particularly on aromatic rings activated by electron-withdrawing groups. oup.combyjus.com The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism. oup.combyjus.com It requires the presence of both a strong electron-withdrawing group, such as a nitro group (–NO2), and a good leaving group, typically a halogen, on the aromatic ring. oup.com The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. oup.combyjus.com
The reaction is initiated by the nucleophilic attack of the methoxide ion on the carbon atom bearing the leaving group. This forms a non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The negative charge is delocalized onto the electron-withdrawing group, which acts as an "electron sink." oup.com In the final step, the aromaticity is restored by the elimination of the leaving group. oup.com
A typical example is the reaction of 4-chloronitrobenzene with sodium methoxide, which yields p-nitroanisole. oup.com Similarly, para-nitrofluorobenzene reacts with sodium methoxide to produce para-nitromethoxybenzene and sodium fluoride (B91410). byjus.com The reactivity of the halogen leaving group generally follows the trend F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. This is because the first step, the nucleophilic attack, is the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon being attacked. byjus.com
In some cases, SNAr reactions can be catalyzed by transition metals. For instance, the reaction of unactivated aryl bromides with sodium methoxide can be achieved in the presence of a copper catalyst. junyuanpetroleumgroup.comtue.nl Palladium catalysts have also been employed for the reaction of aryl halides with sodium methoxide in dimethylformamide (DMF) to produce arenes. junyuanpetroleumgroup.comsigmaaldrich.com
Reactivity with Halogenated Substrates
Sodium methoxide readily reacts with a variety of halogenated substrates, including alkyl halides and aryl halides, through different mechanistic pathways. sciencemadness.orgsodium-methoxide.net With alkyl halides, sodium methoxide can participate in both substitution (SN2) and elimination (E2) reactions, with the outcome largely dependent on the structure of the alkyl halide. orgosolver.comquora.com
Primary alkyl halides predominantly undergo SN2 reactions to form methyl ethers, a process known as the Williamson ether synthesis. sciencemadness.org For example, methyl tert-butyl ether can be synthesized from the reaction of sodium methoxide with methyl iodide. sciencemadness.org However, with secondary and tertiary alkyl halides, the E2 elimination reaction becomes more favorable, leading to the formation of alkenes. orgosolver.comdoubtnut.com This is because the sterically hindered nature of secondary and tertiary halides makes nucleophilic attack on the carbon atom more difficult, while the strong basicity of methoxide facilitates the abstraction of a proton from a β-carbon. doubtnut.comyoutube.com For instance, the reaction of tert-butyl bromide with sodium methoxide yields primarily 2-methylpropene. doubtnut.com
The reaction of sodium methoxide with aryl halides can proceed via an SNAr mechanism if the aryl halide is activated by electron-withdrawing groups. byjus.com For unactivated aryl halides, the reaction often requires a catalyst. Copper-catalyzed reactions of aryl bromides with sodium methoxide have been studied, and a mechanism involving a cuprate-like intermediate, Na[Cu(OMe)2], has been proposed. tue.nl Palladium catalysts have also been shown to be effective in the methoxylation of (hetero)aryl halides. bohrium.com
In specific cases, such as the reaction of dichlorobenzenes with sodium methoxide in hexamethylphosphoramide (B148902) (HMPA), an initial SNAr substitution is followed by demethylation of the resulting chloroanisole to a chlorophenol. researchgate.net
Methoxide Ion Substitution in Hydroximoyl Halides
The substitution of a methoxide ion in hydroximoyl halides represents a unique case of nucleophilic substitution at a trigonal carbon atom. nih.govacs.orgacs.org Kinetic and stereochemical studies on the reaction of Z and E isomers of O-methylbenzohydroximoyl halides with sodium methoxide in a 9:1 DMSO-methanol solution have provided significant mechanistic insights. nih.govacs.org These reactions are proposed to proceed through a tetrahedral intermediate. nih.govacs.org
The stereochemical outcome of the reaction is highly dependent on the geometry of the starting hydroximoyl halide. For instance, the reaction of the Z isomer of O-methylbenzohydroximoyl fluoride is stereospecific, yielding only the Z substitution product. nih.govacs.org In contrast, the reaction with the E isomer is less selective, affording a majority of the E substitution product. nih.govacs.org
The mechanism involves the nucleophilic attack of the methoxide ion on the carbon-nitrogen double bond, leading to the formation of a tetrahedral intermediate. nih.govpublish.csiro.au The stereospecificity observed with the Z isomer is attributed to the rapid elimination of the leaving group from the tetrahedral intermediate before any stereomutation can occur. nih.govacs.org Computational studies support this, indicating that the lowest energy pathway for the tetrahedral intermediate derived from the Z isomer leads directly to the Z product. nih.govacs.org For the E isomer, the tetrahedral intermediate can undergo rotation around the carbon-nitrogen single bond, leading to a mixture of products. nih.govacs.org The negative entropies of activation for these reactions are also consistent with the formation of an ordered tetrahedral intermediate. nih.govacs.org
Below is a table summarizing the element effects and Hammett ρ-values for the reaction of O-methylbenzohydroximoyl halides with sodium methoxide, providing further evidence for the proposed mechanism. nih.govacs.org
| Substrate (ArC(X)=NOCH₃) | Element Effect (k_Br/k_Cl) | Element Effect (k_F/k_Cl) | Hammett ρ-value (X=F) |
| Z-isomer (Ar = C₆H₅) | 2.21 | 79.7 | +2.94 |
| E-isomer (Ar = C₆H₅) | - | 18.3 | +3.30 |
| E-isomer (Ar = 4-CH₃OC₆H₄) | 1.97 | 12.1 | - |
Addition Reactions to Unsaturated Systems
Sodium methoxide, acting as a source of the nucleophilic methoxide ion, participates in addition reactions with various unsaturated systems. These reactions are fundamental in organic synthesis for the formation of new carbon-oxygen and carbon-carbon bonds. The reactivity of sodium methoxide in this context is primarily directed towards electrophilic double and triple bonds, particularly those activated by adjacent electron-withdrawing groups.
Carbonyl Addition Reactions
The methoxide ion from sodium methoxide readily attacks the electrophilic carbon atom of a carbonyl group. saskoer.ca This nucleophilic attack on aldehydes and ketones leads to the formation of a tetrahedral intermediate. saskoer.ca In the absence of a good leaving group, as is the case with aldehydes and ketones, the reaction is a simple addition. saskoer.ca If a proton source is available, such as the methanol solvent, the intermediate alkoxide is protonated to yield a hemiacetal. saskoer.ca
When the carbonyl compound contains a suitable leaving group, such as an acyl halide or an ester, the reaction proceeds via a nucleophilic acyl substitution (or addition-elimination) mechanism. saskoer.ca The initial nucleophilic addition of the methoxide ion forms a tetrahedral intermediate, which then collapses, expelling the leaving group to form a new ester. saskoer.ca For example, the reaction of an acyl chloride with sodium methoxide yields a methyl ester. saskoer.ca
Nucleophilic Addition to Activated Alkenes
Sodium methoxide is a key reagent in the conjugate addition to α,β-unsaturated carbonyl compounds, a process often referred to as a Michael addition. masterorganicchemistry.combrainly.com In this reaction, the methoxide nucleophile adds to the β-carbon of the activated alkene, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. masterorganicchemistry.comlibretexts.org
The mechanism involves the attack of the methoxide ion on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of this enolate, typically by the solvent, yields the final 1,4-addition product. masterorganicchemistry.comlibretexts.org For example, sodium methoxide reacts with acrolein via a Michael addition to form 3-methoxypropanal. brainly.com
The Michael addition is a versatile reaction, and sodium methoxide can also act as a base to generate other nucleophiles, such as enolates from dicarbonyl compounds, which then undergo conjugate addition. masterorganicchemistry.comnih.gov For instance, in the presence of sodium methoxide, 3-oxo-3-phenylpropanenitrile adds to linear conjugated enynones to form polyfunctional δ-diketones. nih.gov
The table below provides examples of Michael acceptors and the corresponding products formed upon reaction with sodium methoxide.
| Michael Acceptor | Product of Methoxide Addition |
| Acrolein | 3-Methoxypropanal |
| Methyl acrylate | Methyl 3-methoxypropanoate |
| Cyclohexenone | 3-Methoxycyclohexanone |
Elimination Reactions (e.g., E2 Mechanisms)
Sodium methoxide is a strong, non-bulky base, making it highly effective in promoting elimination reactions, particularly through the E2 (bimolecular elimination) mechanism. youtube.comreddit.comchegg.com The E2 reaction is a one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. orgosolver.com
The regioselectivity of E2 reactions promoted by sodium methoxide generally follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. youtube.com This is because the small size of the methoxide ion allows it to access and abstract the more sterically hindered β-hydrogen. youtube.com For example, the reaction of 2-bromobutane with sodium methoxide yields primarily 2-butene (B3427860) over 1-butene.
Competition between E2 elimination and SN2 substitution is a common feature in reactions of alkyl halides with sodium methoxide. sciencemadness.org The outcome is influenced by several factors, including the structure of the alkyl halide and the reaction conditions.
Primary alkyl halides tend to favor SN2 substitution. orgosolver.com
Secondary alkyl halides can undergo both SN2 and E2 reactions, with E2 being significantly favored. youtube.comchegg.com
Tertiary alkyl halides strongly favor E2 elimination because the steric hindrance around the α-carbon prevents SN2 attack. doubtnut.com
The use of a polar protic solvent like methanol, in which sodium methoxide is often dissolved, can favor E2 reactions. youtube.comreddit.com The strength of sodium methoxide as a base also promotes the E2 pathway over the E1 (unimolecular elimination) pathway, which typically occurs with weaker bases. reddit.comchegg.com
The kinetic isotope effect provides further insight into the E2 mechanism. When a β-deuterium is present instead of a β-hydrogen, the rate of elimination is slower due to the stronger C-D bond compared to the C-H bond. This effect has been observed in elimination reactions involving sodium methoxide. pearson.com
Condensation Reactions (e.g., Aldol (B89426) Condensations)
Sodium methoxide serves as a potent basic catalyst in various condensation reactions, most notably the aldol condensation. sciencemadness.org In this reaction, sodium methoxide facilitates the formation of an enolate ion by deprotonating the α-carbon of a carbonyl compound, such as an aldehyde or ketone. sciencemadness.orgiitk.ac.injove.com This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy aldehyde or β-hydroxy ketone, known as the aldol adduct. jove.com
The efficacy of sodium methoxide in these reactions stems from its strength as a base, which is sufficient to generate a catalytically relevant concentration of the enolate. sciencemadness.org While stronger bases like lithium diisopropylamide (LDA) can convert the carbonyl compound to its enolate completely and rapidly, catalytic amounts of weaker bases like sodium methoxide are often preferred for aldol reactions. libretexts.org This is because the reaction requires the presence of both the enolate and the unreacted carbonyl compound. libretexts.org The reaction is reversible, and upon formation of the aldol adduct, the basic catalyst is regenerated. libretexts.orgyoutube.com
An intramolecular variant of this type of condensation is the Dieckmann condensation, where a diester is treated with a base like sodium methoxide to form a cyclic β-keto ester. ucla.edu For instance, dimethyl adipate (B1204190) reacts with sodium methoxide in methanol to yield methyl 2-oxocyclopentane-1-carboxylate. ucla.edu
Below is a table summarizing the role of sodium methoxide in aldol condensations:
| Reaction Step | Role of Sodium Methoxide | Intermediate/Product |
| Enolate Formation | Acts as a base to deprotonate the α-carbon of the carbonyl compound. jove.com | Enolate Ion |
| Nucleophilic Attack | The generated enolate attacks the carbonyl carbon of another molecule. jove.com | Alkoxide Intermediate |
| Protonation | The alkoxide intermediate is protonated (often by the solvent, e.g., methanol) to yield the final product. jove.com | β-hydroxy aldehyde or β-hydroxy ketone (Aldol) |
Rearrangement Pathways
Sodium methoxide is instrumental in facilitating various molecular rearrangements, a prominent example being the Favorskii rearrangement. sciencemadness.orgwikipedia.org This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.org When an alkoxide base such as sodium methoxide is used, the product is typically an ester. wikipedia.org The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the methoxide nucleophile. wikipedia.org
Another notable rearrangement is the allylic rearrangement. For instance, the treatment of 4-bromoisophorone with sodium methoxide results in the formation of 2-methoxyisophorone. tandfonline.com In a related reaction, 4-chloroisophorone, when treated with sodium methoxide at elevated temperatures, can yield a Favorskii-type rearrangement product. tandfonline.com
Furthermore, sodium methoxide can catalyze the rearrangement of 6-amino-5-aroyl-1,3-dimethyluracils. This complex transformation involves the opening of the pyrimidine (B1678525) ring, followed by the elimination of carbon monoxide to form dimethyl carbonate and a subsequent rearrangement to yield novel cinnamoamides. znaturforsch.com The reaction of chlorinated β-diketone monomethyl enol ethers with sodium methoxide in methanol can also lead to rearrangement products, where a mechanism involving an oxirane intermediate often predominates over the Favorskii rearrangement. researchgate.net
The following table details examples of rearrangements mediated by sodium methoxide:
| Starting Material | Rearrangement Type | Product | Reference |
| α-Halo Ketone | Favorskii Rearrangement | Ester | wikipedia.org |
| 4-Bromoisophorone | Allylic Rearrangement | 2-Methoxyisophorone | tandfonline.com |
| 6-Amino-5-aroyl-1,3-dimethyluracil | Ring Opening and Rearrangement | Cinnamoamide | znaturforsch.com |
| Chlorinated β-diketone monomethyl enol ether | Oxirane-mediated Rearrangement | Hydroxy enol ether | researchgate.net |
Ring-Opening and Ring-Closure Reactions (e.g., Aziridines, Epoxides)
Sodium methoxide is a key reagent in the ring-opening reactions of strained heterocyclic compounds like epoxides and aziridines. chemistrytalk.orgrsc.org These reactions are valuable in organic synthesis as they proceed under relatively mild conditions and allow for the introduction of new functional groups. chemistrytalk.org
Epoxide Ring-Opening:
In the presence of a strong nucleophile like sodium methoxide (a source of the methoxide ion), the epoxide ring undergoes nucleophilic attack. chemistrytalk.orgyoutube.comjove.com Under basic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide in an S(_N)2-type mechanism. jove.commasterorganicchemistry.com This results in an inversion of stereochemistry if the attacked carbon is a chiral center. masterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated to yield an alcohol. masterorganicchemistry.com
For example, the reaction of an epoxide with sodium methoxide in methanol leads to the formation of a β-methoxy alcohol. chemistrytalk.org Computational studies using density functional theory (DFT) on the ring-opening polymerization of ethylene (B1197577) oxide initiated by sodium methoxide have shown that the initial chain-starting step is an exothermic reaction with no apparent energy barrier. researchgate.netpku.edu.cn
Aziridine (B145994) Ring-Opening:
The reactivity of aziridines with sodium methoxide depends on the substituents on the aziridine ring. acs.org For 2-(bromomethyl)aziridines, two competing pathways exist: direct nucleophilic substitution of the bromide by the methoxide ion, and a ring-opening/ring-closure sequence. acs.org The methoxide can attack the less hindered aziridine carbon, leading to a ring-opened intermediate that can then cyclize to form a substituted aziridine. acs.org Computational studies have shown that for activated aziridines, the energy barrier for ring-opening is significantly lower than for nonactivated aziridines, making this pathway more feasible. acs.org The thiol group is also known to open the aziridine ring with high regioselectivity, with the attack occurring at the less substituted carbon. nih.gov
The table below outlines the ring-opening reactions of epoxides and aziridines with sodium methoxide:
| Heterocycle | Reaction Conditions | Mechanism | Product Type |
| Epoxide | Basic (Sodium Methoxide) | S(_N)2-like attack at the least substituted carbon. jove.commasterorganicchemistry.com | β-alkoxy alcohol |
| Activated Aziridine | Sodium Methoxide in Methanol | Ring-opening at the less hindered carbon followed by ring-closure. acs.org | Substituted Aziridine |
| Non-activated Aziridine | Sodium Methoxide in Methanol | Direct nucleophilic substitution is favored. acs.org | Substituted Aziridine |
Polymerization Mechanisms Initiated by Sodium Methoxide
Sodium methoxide acts as an effective initiator for the anionic addition polymerization of certain monomers. atamanchemicals.com This process involves the ring-opening of cyclic monomers to form long polymer chains.
N-Carboxyanhydride (NCA) Polymerization
Sodium methoxide can initiate the polymerization of α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides. researchgate.net The mechanism of initiation by strong aprotic bases like sodium methoxide is believed to proceed via proton abstraction from the NCA monomer. acs.orgresearchgate.net This generates an "active monomer" which then propagates the polymerization. acs.orgmpg.de
Studies using carbon-14 (B1195169) labeled sodium methoxide have shown that very little radioactivity is incorporated into the resulting polymer. acs.orgresearchgate.net This provides strong evidence that initiation occurs through the abstraction of a proton from the NCA, rather than by nucleophilic attack of the methoxide at the C-5 carbonyl of the NCA ring. acs.orgresearchgate.net The resulting carbamate (B1207046) ion then initiates the polymerization. acs.org The polymerization of γ-benzyl-N-carboxy-L-glutamate anhydride (B1165640) with sodium methoxide can lead to the formation of high molecular weight polypeptides. researchgate.net
Formaldehyde (B43269) Polymerization
While specific mechanistic details on formaldehyde polymerization initiated solely by sodium methoxide are less prevalent in the provided context, the general principle of anionic polymerization applies. Sodium methoxide, as a strong base, can initiate the polymerization of formaldehyde. The methoxide ion would attack the electrophilic carbon of the formaldehyde monomer, initiating a polymer chain that would then propagate by adding more formaldehyde units.
Amidation of Esters Mediated by Sodium Methoxide
Sodium methoxide has been identified as a highly efficient catalyst for the direct amidation of esters, providing an atom-economical and environmentally benign route to synthesize amides. researchgate.netscribd.com This method is applicable to a wide range of substrates, including the synthesis of peptides from α-amino esters. scribd.com
The reaction can be carried out under mild conditions, often using catalytic amounts of sodium methoxide. researchgate.net For example, methyl benzoate (B1203000) can be converted to the corresponding amide in high yield using an amine in the presence of just 5 mol% of sodium methoxide. vander-lingen.nl It is crucial to carry out the reaction under anhydrous conditions to prevent the competing saponification of the ester. vander-lingen.nl
Kinetic and computational studies on the amidation of esters using formamide (B127407) and sodium methoxide have shed light on the mechanism. researchgate.netnih.govacs.org The process is believed to involve a rapid initial deprotonation of the amide (e.g., formamide) by sodium methoxide. researchgate.netnih.gov This is followed by reversible acyl transfers. researchgate.netnih.gov Computational calculations suggest that the rate-determining step is the first acyl transfer between the ester and the sodium salt of the amide. researchgate.netnih.gov
A summary of key findings in sodium methoxide-mediated amidation is presented below:
| Aspect | Finding | Reference |
| Catalyst Loading | Can be as low as 1-5 mol%. | scribd.comvander-lingen.nl |
| Reaction Conditions | Mild, often at room temperature or with gentle heating. scribd.com | |
| Substrate Scope | Broad, including functionalized esters and amino esters. researchgate.netscribd.com | |
| Mechanism | Involves initial deprotonation of the amine/amide, followed by acyl transfer. researchgate.netnih.gov | |
| Key Requirement | Anhydrous conditions are essential to avoid ester saponification. vander-lingen.nl |
Cyclization Reactions
Sodium methoxide (CH₃ONa) is a potent base and nucleophile that catalyzes a wide array of cyclization reactions, leading to the formation of diverse heterocyclic and macrocyclic structures. The mechanism of these reactions is highly dependent on the substrate structure, solvent, and reaction conditions.
One prominent application is in the intramolecular nucleophilic aromatic substitution (SNAri) reactions. For instance, the methoxide-catalyzed cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas has been studied to produce 2-amino-1,3-benzothiazole derivatives. upce.cz The mechanism and reaction pathway are contingent on the nature of the acyl group. With an acetyl group, the reaction proceeds in two distinct steps: a rapid initial methanolysis of the acetyl group is followed by a much slower cyclization of the resulting 2-fluoro-5-nitrophenylthiourea anion. upce.cz In contrast, when a benzoyl group is present, the initial phase involves parallel reactions of methanolysis and direct cyclization to form 2-benzoylamino-5-nitro-1,3-benzothiazole. upce.cz
Kinetic studies reveal a complex dependency on the sodium methoxide concentration. At concentrations above approximately 0.01 mol/L, the rate of solvolysis for acyl halothioureas tends to decrease, which is attributed to the formation of dianions. upce.cz However, the cyclization of fluoro derivatives is accelerated by the addition of 18-crown-6, which sequesters the Na⁺ ion and likely prevents the formation of less reactive ion pairs, thereby enhancing the nucleophilicity of the anionic center. upce.cz
Sodium methoxide also facilitates the synthesis of pyrido[1,2-a]indolone derivatives from 2-alkenylated N-pyrimidyl indoles. nih.gov This transition metal-free process occurs via an intramolecular cyclization involving a Smiles rearrangement/cyclization cascade, showcasing an efficient and atom-economical route to N-fused indoles. nih.gov
In macrocyclization reactions, sodium methoxide has proven to be an excellent catalyst for the reaction between diesters and diamines to yield macrocyclic diamides. tandfonline.com Mechanistic investigations suggest that the reaction's efficiency is not due to a template effect from the sodium ion. Instead, the reactivity is governed by the electronic properties of the ester's carbonyl group; a decrease in electron density at the carbonyl carbon enhances its susceptibility to nucleophilic attack by the diamine. tandfonline.com
The reactivity of activated aziridines towards sodium methoxide also highlights its role in cyclization and ring-transformation processes. Computational and experimental studies on 2-(bromomethyl)aziridines show that the reaction pathway depends on the substituent on the aziridine nitrogen. acs.org For activated aziridines (e.g., N-tosyl), both direct displacement of the bromide and a ring-opening/ring-closure sequence are feasible. acs.org The latter pathway, which proceeds with inversion of configuration, is a form of intramolecular cyclization initiated by the attack of an internal nucleophile generated after the initial ring opening by methoxide. acs.org
| Substrate Type | Product Type | Key Mechanistic Feature | Effect of [NaOMe] | Reference |
|---|---|---|---|---|
| 1-Acyl-3-(2-halo-5-nitrophenyl)thioureas | 2-Amino-1,3-benzothiazoles | SNAri; pathway depends on acyl group (stepwise vs. parallel) | Rate decreases above ~0.01 M due to dianion formation | upce.cz |
| 2-Alkenylated N-pyrimidyl indoles | Pyrido[1,2-a]indolones | Smiles rearrangement/cyclization cascade | Catalytic | nih.gov |
| Diesters + Diamines | Macrocyclic diamides | Catalysis via activation of amine; no Na+ template effect | Catalytic | tandfonline.com |
| Activated 2-(bromomethyl)aziridines | Substituted aziridines | Competing direct displacement and ring-opening/ring-closure | Stoichiometric | acs.org |
Hydrolysis and Methanolysis Mechanisms
The mechanisms of hydrolysis and methanolysis involving sodium methoxide are fundamental to its role as a reagent in organic synthesis, particularly in ester saponification and transesterification reactions. Sodium methoxide is a salt of a strong base and a weak acid (methanol), and it readily hydrolyzes in the presence of water to produce sodium hydroxide and methanol. wikipedia.org This reaction underscores the need for anhydrous conditions in many of its applications.
Methanolysis: In the context of ester chemistry, methanolysis is a specific type of transesterification where a methyl ester is formed from another ester, or an ester is cleaved by methanol. With sodium methoxide as a catalyst, the active species is the methoxide ion (CH₃O⁻), a potent nucleophile. The generally accepted mechanism for base-catalyzed transesterification is a nucleophilic acyl substitution. masterorganicchemistry.com The process involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the original alkoxide as a leaving group and forming the new methyl ester. The reaction is an equilibrium process, often driven to completion by using methanol as a solvent, providing a large excess of the reactant alcohol. masterorganicchemistry.com
A detailed kinetic and mechanistic study on the base-catalyzed methanolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate (B1215562) provided strong evidence for the bimolecular acyl-oxygen fission (BAc2) mechanism. cdnsciencepub.com The study revealed that significant methanolysis occurs only when the concentration of sodium methoxide exceeds the stoichiometric amount required to neutralize the acidic phthalate proton. The reaction rate showed a first-order dependence on the concentration of both the ester anion and the excess methoxide ion. cdnsciencepub.com This finding rules out a mechanism involving intramolecular catalysis by the adjacent carboxylate group (a BAc1-like pathway), where the rate would be independent of the excess base concentration. cdnsciencepub.com
Hydrolysis: The hydrolysis mechanism of esters catalyzed by sodium methoxide is closely related to methanolysis. While sodium methoxide itself reacts with water, its use in hydrolysis reactions, often in mixed solvent systems, effectively generates hydroxide ions, which then act as the primary nucleophile. The solid reagent can absorb carbon dioxide from the atmosphere, which reacts to form sodium carbonate and methanol, thereby reducing the base's effective strength. wikipedia.orgacs.org
Kinetic investigations of the hydrolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate found that the reaction follows a kinetic pattern similar to its methanolysis, with the rate being dependent on the concentration of both the ester and the excess hydroxide ions. cdnsciencepub.com This is consistent with a BAc2 mechanism where the hydroxide ion is the active nucleophile. cdnsciencepub.com
The classic Zemplén deacylation (or transesterification) of acetylated sugars in methanol is traditionally performed with a catalytic amount of sodium methoxide. rsc.org However, recent studies have argued that using sodium hydroxide in methanol achieves the identical outcome. This has led to a proposed mechanism where the hydroxyl anion first deprotonates methanol to generate the methoxide anion, which then acts as the catalyst. An alternative view suggests that hydrogen-bonded complexes play a key role in the process, challenging the traditional understanding. rsc.org
Sodium methoxide is also employed in the depolymerization of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.net In a process termed glycolysis or methanolysis, sodium methoxide catalyzes the breakdown of the polymer chain. The mechanism involves the methoxide ion acting as a Brønsted-basic catalyst that deprotonates the hydroxyl group of an alcohol (like ethylene glycol in glycolysis), preparing it for a nucleophilic attack on the ester linkages of the PET chain. mdpi.comresearchgate.net
| Reaction | Substrate | Mechanism | Kinetic Findings | Reference |
|---|---|---|---|---|
| Methanolysis | 4-bromo-4'-nitrobenzhydryl hydrogen phthalate | BAc2 (Bimolecular Acyl-Oxygen Fission) | First-order in both ester anion and excess methoxide. Reaction proceeds only with excess NaOMe. | cdnsciencepub.com |
| Hydrolysis | 4-bromo-4'-nitrobenzhydryl hydrogen phthalate | BAc2 (Bimolecular Acyl-Oxygen Fission) | First-order in both ester and excess hydroxide. | cdnsciencepub.com |
| Transesterification | General Esters | Nucleophilic Acyl Substitution | Equilibrium process, driven by excess methanol. | masterorganicchemistry.com |
| PET Glycolysis | Polyethylene Terephthalate (PET) | Brønsted-Base Catalysis | Activation energy (EA) for MeONa-catalyzed glycolysis estimated as 130 kJ/mol. | mdpi.com |
| PET Hydrolysis | Polyethylene Terephthalate (PET) | In-situ hydrolysis | Effective depolymerization under microwave irradiation. | researchgate.net |
Catalytic Roles and Mechanistic Catalysis
Homogeneous Catalysis by Sodium Methoxide (B1231860)
In homogeneous catalysis, sodium methoxide is dissolved in the reaction medium, allowing for direct interaction with the reactants. It is particularly prominent in transesterification processes and various other base-catalyzed reactions.
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction in organic chemistry, notably in the production of biodiesel. nih.gov Sodium methoxide is a preferred catalyst for this transformation due to its high activity. nih.govokstate.edu It is more effective than other common base catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) because it does not produce water as a byproduct, which can lead to saponification and reduce the yield of the desired ester. okstate.eduextension.org
The general transesterification reaction for biodiesel production involves the reaction of triglycerides (fats or oils) with methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel, and glycerol (B35011) as a byproduct. nih.govquora.com Sodium methoxide is often used in concentrations of 0.3% to 0.5% by weight of the oil. okstate.edu
A study on the transesterification of glycerol with dimethyl carbonate to synthesize glycidol (B123203), a valuable chemical intermediate, demonstrated the efficiency of sodium methoxide as a homogeneous catalyst. mdpi.com Under optimal conditions (a molar ratio of dimethyl carbonate to glycerol of 2:1, 3 wt% catalyst, 85 °C, and 120 minutes), a glycerol conversion of 99% and a glycidol yield of 75% were achieved. mdpi.com
The mechanism of base-catalyzed transesterification is generally accepted to proceed through a nucleophilic acyl substitution pathway. masterorganicchemistry.com The process can be outlined in the following key steps:
Formation of the Nucleophile: In the reaction mixture, sodium methoxide dissociates to provide the highly nucleophilic methoxide anion (CH₃O⁻). mdpi.comresearchgate.net This anion is the active catalytic species. extension.org
Nucleophilic Attack: The methoxide anion attacks the electrophilic carbonyl carbon of the triglyceride molecule. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comfiveable.me
Rearrangement and Product Formation: The unstable tetrahedral intermediate collapses, leading to the cleavage of the original ester bond and the formation of a new ester (the fatty acid methyl ester) and a diglyceride anion. masterorganicchemistry.comfiveable.me
Proton Transfer and Catalyst Regeneration: The diglyceride anion then abstracts a proton from a methanol molecule, regenerating the methoxide anion and forming a diglyceride. The regenerated methoxide anion can then catalyze the reaction of another triglyceride molecule, continuing the catalytic cycle. extension.org This sequence of reactions repeats to convert diglycerides to monoglycerides (B3428702) and finally to glycerol, with the formation of three molecules of FAMEs for each molecule of triglyceride.
A plausible mechanism for the transesterification of glycerol with dimethyl carbonate catalyzed by sodium methoxide involves the initial dissociation of sodium methoxide into the methoxide anion and a sodium cation. mdpi.com The methoxide anion then activates the primary hydroxyl group of glycerol. The activated glycerol attacks the carbonyl carbon of dimethyl carbonate, forming an intermediate, methyl glyceryl carbonate, and methanol. mdpi.com Subsequent intramolecular reactions and decarboxylation lead to the formation of glycidol and the regeneration of the catalyst. mdpi.com
The methoxide anion (CH₃O⁻) is the cornerstone of the catalytic cycle in sodium methoxide-catalyzed transesterification. extension.orgresearchgate.net Its primary role is to act as a potent nucleophile, initiating the conversion of the ester. fiveable.me The high basicity of the methoxide ion also plays a crucial role in deprotonating the alcohol reactant, thereby increasing its nucleophilicity and facilitating the reaction. fiveable.me
The regeneration of the methoxide anion at the end of each reaction step ensures that only a catalytic amount of sodium methoxide is required to drive the reaction to completion. extension.org This cyclical process makes sodium methoxide a highly efficient catalyst for transesterification.
Beyond transesterification, sodium methoxide is a versatile base catalyst for a range of other organic reactions. Its strong basicity allows it to deprotonate a variety of acidic protons, leading to the formation of reactive intermediates. sodium-methoxide.net
Some notable examples include:
Condensation Reactions: Sodium methoxide is employed in aldol (B89426) and Claisen condensation reactions to generate the necessary enolate intermediates.
Dehydrohalogenation Reactions: It can effect the elimination of hydrogen halides from alkyl halides to form alkenes.
Anionic Polymerization: Sodium methoxide can act as an initiator for the anionic addition polymerization of compounds like ethylene (B1197577) oxide. quora.com
Favorskii Rearrangement: It catalyzes the Favorskii rearrangement of α-halo ketones.
Knoevenagel Condensation: Sodium methoxide has been shown to facilitate the Knoevenagel condensation between aldehydes or ketones and compounds with active methylene (B1212753) groups. researchgate.net
Transesterification Processes
Proposed Mechanistic Pathways
Heterogeneous Catalysis Involving Sodium Methoxide
While highly effective, the use of sodium methoxide as a homogeneous catalyst presents challenges in product purification, as the catalyst must be neutralized and removed from the reaction mixture. rsc.org This has driven research into the development of heterogeneous catalysts where sodium methoxide is supported on a solid material. This approach simplifies catalyst separation and can lead to more environmentally friendly processes. rsc.orgresearchgate.net
Zeolites, with their porous structures and high surface areas, are excellent support materials for catalysts. mdpi.com Supporting sodium methoxide on zeolites creates a solid, reusable catalyst for transesterification reactions. researchgate.netdntb.gov.ua
A study investigating a sodium methoxide/zeolite Y-supported catalyst for the transesterification of waste cooking oil demonstrated the potential of this heterogeneous system. mdpi.comresearchgate.net The catalyst was prepared by a solvent-free ball-milling process, with an optimal loading of 20% sodium methoxide on zeolite Y. mdpi.comresearchgate.net This heterogeneous catalyst achieved a biodiesel yield of approximately 95% under relatively mild conditions (a methanol-to-oil molar ratio of 16:1 and a reaction temperature of 60 °C). mdpi.com Notably, only a 0.4 wt% ratio of supported sodium methoxide to oil was required, highlighting the high catalytic activity. mdpi.com The surface hydroxyl groups of zeolite Y are believed to react with sodium methoxide during the preparation process, creating the active sites for the transesterification reaction. mdpi.com
Another approach involved impregnating titanium dioxide (TiO₂) nanoparticles with sodium methoxide to create a heterogeneous photocatalyst. mdpi.com The resulting TiO₂/CH₃ONa catalyst showed successful bonding of the sodium methoxide onto the TiO₂ nanoparticles. mdpi.com
Data Tables
Table 1: Transesterification of Glycerol with Dimethyl Carbonate Catalyzed by Sodium Methoxide
| Parameter | Value | Glycerol Conversion (%) | Glycidol Yield (%) |
| DMC/GL Molar Ratio | 2:1 | 99 | 75 |
| Catalyst Amount (wt%) | 3 | 99 | 75 |
| Temperature (°C) | 85 | 99 | 75 |
| Time (min) | 120 | 99 | 75 |
Source: mdpi.com
Table 2: Transesterification of Waste Cooking Oil using Sodium Methoxide/Zeolite Y Catalyst
| Parameter | Value | Biodiesel Yield (%) |
| NaOMe Loading on Zeolite Y (%) | 20 | ~95 |
| Methanol-to-Oil Molar Ratio | 16:1 | ~95 |
| Reaction Temperature (°C) | 60 | ~95 |
| Catalyst-to-Oil Ratio (wt%) | 0.4 | ~95 |
Source: mdpi.com
Surface-Mediated Catalytic Mechanisms
While sodium methoxide (NaOMe) is frequently utilized as a potent homogeneous catalyst, its catalytic activity can be significantly amplified through surface-mediated mechanisms, particularly when supported on porous materials like zeolites. researchgate.netmdpi.com Research into the transesterification of waste cooking oil has revealed a cooperative mechanism between NaOMe and the surface of zeolite Y. mdpi.com
In this mechanism, active catalytic sites are generated through the interaction of sodium methoxide with the zeolite surface, for example, during a solvent-free ball-milling process. mdpi.com The majority of these active sites are located within the pores of the zeolite. mdpi.com The efficacy of this surface-mediated approach is highlighted by the drastic increase in biodiesel yield when NaOMe is loaded onto zeolite Y compared to using an equivalent amount of the catalyst in a homogeneous system. mdpi.com This enhancement underscores the critical role of the catalyst support in creating a more effective heterogeneous catalytic system.
Catalyst Deactivation Mechanisms in Catalytic Cycles
Despite its high activity, sodium methoxide is prone to deactivation during catalytic cycles, a factor that can curtail its long-term effectiveness and commercial application. jlu.edu.cn Deactivation pathways are primarily initiated by the presence of impurities in the reaction medium or by the formation of inhibitory by-products during the course of the reaction. researchgate.netaks.or.idsoci.org This loss of activity is often due to a progressive decrease in the number of available active sites.
Impact of Water and Other Impurities
The presence of water and other impurities such as free fatty acids (FFAs) and peroxides is a major cause of sodium methoxide deactivation. aks.or.idsoci.org Water, in particular, is considered a significant problem in reactions catalyzed by NaOMe. soci.org
Sodium methoxide reacts with water in a reverse reaction that produces methanol and sodium hydroxide. researchgate.netaks.or.id This reaction consumes the active catalyst and leads to a reduction in biodiesel yield, lower ester content, and an increase in unreacted glycerides. aks.or.id The effect is potent, with research indicating that as little as 0.033% water can deactivate 0.1% of the catalyst. researchgate.netaks.or.idsoci.org While NaOMe shows some resistance to water, high concentrations of water (e.g., above 5.0 wt%) can lead to a rapid decrease in glycerol conversion and product yield in certain reactions. mdpi.com
Free fatty acids also contribute to catalyst deactivation by reacting with the alkaline catalyst to form soaps, which can inhibit the reaction and complicate downstream processing. okstate.eduextension.org
Table 1: Effect of Water Content in Glycerol (GL) on Sodium Methoxide Catalytic Performance Reaction: Trans-esterification between GL and Dimethyl Carbonate (DMC)
| Water Content in GL (wt%) | GL Conversion (%) | Glycidol (GD) Yield (%) |
|---|---|---|
| 0.0 | 99 | 75 |
| 2.5 | 91 | 70 |
| 5.0 | 85 | 62 |
| 7.5 | 78 | 55 |
| 10.0 | 70 | 48 |
Data sourced from a study on one-pot glycidol synthesis. The reaction conditions were a DMC/GL molar ratio of 2:1, catalyst amount of 3 wt%, temperature of 85 °C, and time of 120 min. mdpi.com
Formation of By-products and Their Effect on Catalysis
By-products generated during the reaction, often from the interaction of the catalyst with impurities, play a significant role in catalyst deactivation. The hydrolysis of sodium methoxide by water yields sodium hydroxide, a primary deactivating by-product. researchgate.netaks.or.id This sodium hydroxide can then participate in undesirable side reactions, such as the saponification of esters to form soaps, which further reduces yield and complicates product separation. okstate.eduextension.org
In different catalytic systems, other deactivating by-products have been identified.
Sodium Formate (B1220265) : In the synthesis of methyl formate from methanol and carbon monoxide, sodium methoxide can react with the methyl formate product to form sodium formate and dimethyl ether. ecoinvent.orggoogle.com This catalytically inactive sodium formate can precipitate and cause blockages. ecoinvent.org Similarly, in low-temperature slurry methanol synthesis, long-term operation leads to the transformation of most of the sodium methoxide into sodium formate, causing catalyst deactivation. jlu.edu.cn
Sodium Carbonate : The catalyst can absorb carbon dioxide from the air, leading to the formation of sodium carbonate and diminishing the catalyst's alkalinity. wikipedia.org In the transesterification of propylene (B89431) carbonate to dimethyl carbonate, sodium carbonate has been identified as the final deactivation species, with its formation accelerated by the presence of water. researchgate.net
Table 2: Deactivating By-products and Their Impact
| Deactivating By-product | Origin | Effect on Catalysis |
|---|---|---|
| Sodium Hydroxide | Reaction of NaOMe with water. researchgate.netaks.or.id | Consumes active catalyst; can lead to saponification. extension.org |
| Soap | Reaction of catalyst with Free Fatty Acids (FFAs) or saponification of esters by NaOH. okstate.edu | Reduces catalyst activity and product yield; causes emulsification. okstate.edu |
| Sodium Formate | Side reaction of NaOMe with methyl formate or catalyst degradation over time. jlu.edu.cnecoinvent.org | Forms a catalytically inactive species. ecoinvent.orggoogle.com |
| Sodium Carbonate | Reaction of NaOMe with carbon dioxide from the air or interaction with reactants like dimethyl carbonate. wikipedia.orgresearchgate.net | Reduces catalyst alkalinity; forms an inactive species. wikipedia.orgresearchgate.net |
Theoretical and Computational Chemistry of Sodium Methoxide Systems
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and behavior of molecules. These methods are crucial for studying systems involving sodium methoxide (B1231860), from simple clusters to complex reaction intermediates.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic properties of chemical systems. DFT calculations have been instrumental in elucidating the structure, bonding, and reactivity of sodium methoxide in various chemical environments.
DFT studies have been employed to investigate the mechanisms of reactions catalyzed by sodium methoxide. For instance, in the transesterification of diethyl carbonate with methanol (B129727) to produce dimethyl carbonate, DFT calculations using the B3LYP functional revealed that the reaction proceeds through four-coordinate carbon intermediates. researchgate.net These calculations showed that sodium methoxide forms pre-reaction complexes with the carbonates, where the sodium cation coordinates to the carbonate fragment, enhancing the electron-donating power of the methoxy (B1213986) group and the electron-withdrawing power of the carbonate, thus facilitating the transesterification process. researchgate.net
In the context of polymerization, DFT has been used to study the ring-opening polymerization of ethylene (B1197577) oxide initiated by sodium methoxide. researchgate.netpku.edu.cn These studies analyzed the various steps of the polymerization, including chain initiation and growth, using frontier orbital theory. researchgate.netpku.edu.cn The calculations indicated that the chain initiation step is an exothermic reaction with no energy barrier, while the chain growth step requires overcoming a significant energy barrier. researchgate.netpku.edu.cn
Furthermore, DFT calculations have been used to confirm the structure of novel compounds synthesized using sodium methoxide. For example, a new dicoumarol sodium compound was characterized, and DFT studies using B3LYP/6-13G calculations provided theoretical confirmation of the bond lengths and angles observed in the crystal structure. nih.gov Similarly, the structure of a racemic compound formed from the reaction of 7,4′-dimethoxydaidzein with sodium methoxide and iodomethane (B122720) was validated through a combination of X-ray diffraction and DFT analysis. najah.edu
DFT has also been applied to understand the electronic and optical properties of molecules synthesized in the presence of sodium methoxide. For instance, the electronic properties and energy band gap of 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene were studied using DFT with the B3LYP functional, and the results were compared with experimental observations. researchgate.net
The table below summarizes key findings from various DFT studies on sodium methoxide systems.
| System/Reaction | DFT Functional/Basis Set | Key Findings | Reference |
| Transesterification of diethyl carbonate | B3LYP | Reaction proceeds via four-coordinate intermediates; Na+ coordination facilitates reaction. | researchgate.net |
| Ring-opening polymerization of ethylene oxide | DFT/Dmol3 | Chain initiation is exothermic and barrierless; chain growth has a significant energy barrier. | researchgate.netpku.edu.cn |
| Dicoumarol sodium compound | B3LYP/6-13G | Theoretical confirmation of experimentally determined bond lengths and angles. | nih.gov |
| Racemic chroman-4-one derivative | B3LYP/6-311G(d,p) | Validation of racemic compound formation and comparison of theoretical vs. experimental structure. | najah.edu |
| 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene | B3LYP/6-311+G(d,p) | Calculation of electronic properties, energy band gap, and comparison with experimental data. | researchgate.net |
Møller-Plesset perturbation theory, particularly at the second order (MP2), is another important quantum chemical method that provides a higher level of accuracy than many DFT functionals by including electron correlation effects more explicitly. MP2 calculations are often used to investigate reaction intermediates and transition states, providing valuable insights into reaction mechanisms.
In a study on the amidation of esters mediated by sodium formamide (B127407) (generated from formamide and sodium methoxide), MP2 calculations were crucial in elucidating the reaction mechanism. researchgate.netnih.govacs.org These calculations suggested that the first acyl transfer between the ester and sodium formamide is the rate-determining step. researchgate.netnih.govacs.org Furthermore, the transition structures leading to the formation and collapse of the first tetrahedral intermediate were found to be isoenergetic, a detail that would be difficult to discern from experimental data alone. researchgate.netnih.govacs.org
MP2 calculations have also been used to study the microsolvation of sodium atoms in methanol clusters, which is relevant to understanding the behavior of sodium methoxide in solution. nih.gov These calculations, along with DFT methods, were used to determine the ionization potentials of Na(CH₃OH)n clusters. The results showed that the ionization potential varies significantly with the cluster structure, indicating that structural diversity and non-vertical pathways are important at the ionization threshold. nih.gov
The stability and reactivity of tautomers have also been investigated using MP2. For example, in a computational study of cyanoform, the energy difference between tautomers and the barrier for proton transfer were calculated using both MP2 and DFT methods. nih.gov The high energy barrier calculated at the MP2/6-311++G** level of theory suggested that the tautomerization is not feasible at room temperature without assistance. nih.gov
The table below highlights some key applications of MP2 calculations in studying sodium methoxide-related systems.
| System/Reaction | MP2 Level of Theory | Key Findings | Reference |
| Amidation of esters with sodium formamide | Not specified | First acyl transfer is the rate-determining step; transition states for formation and collapse of the tetrahedral intermediate are isoenergetic. | researchgate.netnih.govacs.org |
| Microsolvation of sodium in methanol clusters | MP2 | Ionization potential is highly dependent on cluster structure, indicating the importance of structural diversity. | nih.gov |
| Tautomerization of cyanoform | MP2/6-311++G** | High energy barrier for proton transfer suggests the reaction is not feasible at room temperature without a catalyst. | nih.gov |
| Reactions of sodium p-nitrophenoxide with halomethanes | PCM-MP2/6-311+G(d,p)//B3LYP/6-311+G(d,p) | Explored the role of acetone (B3395972) in enhancing reaction reactivity through a supramolecular/continuum model. | researchgate.net |
Density Functional Theory (DFT) Studies
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly useful for studying the reactivity and selectivity of complex chemical systems, such as those involving sodium methoxide.
Understanding the energy profile and reaction pathway is fundamental to controlling a chemical reaction. Computational methods allow for the detailed mapping of these pathways, including the identification of intermediates and transition states.
In the sodium methoxide-catalyzed transesterification of diethyl carbonate, DFT calculations were used to map out the reaction pathway. researchgate.net The study identified pre-reaction complexes and four-coordinate carbon intermediates, providing a step-by-step view of the successive replacement of ethoxy groups. researchgate.net
Similarly, for the ring-opening polymerization of ethylene oxide initiated by sodium methoxide, a potential energy diagram versus reaction coordinates was compiled. researchgate.netpku.edu.cn This diagram showed an exothermic and barrierless initiation step, with an energy release of 92.560 kJ·mol⁻¹, followed by a chain growth step with an energy barrier of 100.951 kJ·mol⁻¹. researchgate.netpku.edu.cn
The reaction of O-methyl-N-methylcarbamate with methylamine, catalyzed by sodium methoxide, has also been studied theoretically to determine the possible reaction pathway. researchgate.net Such studies often generate potential energy curves to visualize the energy changes throughout the reaction. researchgate.net
The table below provides examples of calculated energetic parameters for reactions involving sodium methoxide.
| Reaction | Parameter | **Calculated Value (kJ·mol⁻¹) ** | Reference |
| Ring-opening polymerization of ethylene oxide | Energy released in initiation step | 92.560 | researchgate.netpku.edu.cn |
| Ring-opening polymerization of ethylene oxide | Energy barrier for chain growth step | 100.951 | researchgate.netpku.edu.cn |
The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
A study of a nucleophilic aromatic substitution (SNAr) reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide in dimethyl sulfoxide (B87167) (DMSO) highlighted the critical importance of explicit solvent models. bsj-institute.topchemrxiv.orgresearchgate.net While standard DFT calculations with an implicit solvent model predicted a rapid and complete reaction, experiments showed low conversion and complex kinetics. bsj-institute.topchemrxiv.orgresearchgate.net By including 62 explicit DMSO solvent molecules in the model, researchers discovered that the free energy surface was significantly modified. bsj-institute.topchemrxiv.orgresearchgate.net This was attributed to the entropy effect of the solvent molecules, and it was found that the true nucleophile was not the methoxide anion itself, but a methanol-methoxide complex. bsj-institute.topchemrxiv.orgresearchgate.net
The choice between implicit and explicit solvent models depends on the specific system and the properties being investigated. mdpi.comgithub.io Implicit models like the Polarizable Continuum Model (PCM) or the SMD model are computationally less expensive, while explicit models, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach like ONIOM, can provide a more accurate description of specific solute-solvent interactions such as hydrogen bonding. mdpi.com
The study of the microsolvation of sodium atoms in methanol clusters, Na(CH₃OH)n, provides further insight into solvent effects at a molecular level. nih.gov Experimental and computational results showed that the ionization potential of these clusters decreases as the number of methanol molecules (n) increases from 2 to 6, after which it remains constant. nih.gov This suggests the completion of the first solvation shell around the sodium ion. nih.gov
For flexible molecules and molecular aggregates, understanding the different possible conformations and their relative energies is crucial. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time, providing insights into dynamic processes.
Conformational analysis of sodium methoxide clusters is important for understanding its behavior in non-polar media where microsolvated species may dominate. Photoelectron spectroscopy studies of Na(CH₃OH)n clusters, combined with B3LYP/6-311++G** calculations, have shown that these clusters have optimized geometries with tetrahedral coordination. nih.gov
MD simulations are particularly useful for studying dynamic processes like solvation and aggregation. bsj-institute.top In the aforementioned study of the SNAr reaction, MD simulations with explicit solvent molecules were essential to correctly describe the reaction's free energy surface. bsj-institute.topresearchgate.net These simulations revealed that the dynamics of the solvent molecules significantly influence the reaction by modifying the entropy of the system. bsj-institute.topresearchgate.net
MD simulations have also been used to investigate the interaction of sodium ions with various non-aqueous organic electrolytes, which is relevant to the behavior of sodium methoxide in different solvent systems. researchgate.net Quantum and statistical mechanical studies, including Monte Carlo simulations, have been used to probe the nature of dilute solutions of sodium and methoxide ions in methanol, providing a detailed picture of the ion-solvent and ion-ion interactions. acs.org
Solvent Effects in Computational Models
Prediction of Spectroscopic Signatures from Computational Data
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and identifying species in complex mixtures. researchgate.net Density Functional Theory (DFT) is a particularly common method for accurately predicting vibrational spectra such as Infrared (IR) and Raman spectra. nih.gov
First-principles computations can be used to build libraries of spectroscopic fingerprints for various compounds. This is especially useful for species where no prior experimental spectra are available. For sodium methoxide (CH₃ONa), computational methods have been employed to predict its Raman spectrum, for which experimental data for the anhydrous solid phase is lacking.
Studies have utilized DFT calculations, for instance with the B3PW91 functional and the Sadlej polarized-valence double-zeta basis set, to simulate the Raman activities of sodium methoxide. These calculations are often based on a dimer model, (CH₃ONa)₂, to better simulate the crystal environment. researchgate.net The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors.
The predicted Raman spectrum of sodium methoxide shows several characteristic peaks. These theoretical predictions provide a valuable reference for future experimental work aimed at characterizing solid sodium methoxide and its reaction products. Beyond Raman spectroscopy, DFT calculations have also been successfully used to simulate and help assign IR and Nuclear Magnetic Resonance (NMR) spectra for reaction systems involving sodium methoxide. researchgate.netresearchgate.net For example, a combined IR experimental and B3LYP computational approach has been used to follow the formation and isomerization of sodium methoxide carbanionic adducts, showing very good agreement between theoretical and experimental IR data. researchgate.net
Table 1: Predicted Raman Vibrational Frequencies for Sodium Methoxide (CH₃ONa) Dimer
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~690 | O–Na stretching vibrations |
| (various) | C-O stretching |
| (various) | CH₃ rocking/bending |
| (various) | CH₃ stretching |
| Data derived from DFT analysis of a dimer structure of CH₃ONa. The exact frequencies can vary based on the computational model and basis set used. Source: |
Computational Studies on Ion Pairing and Aggregation
Computational models often include explicit solvent molecules to accurately capture the energetics and structure of the solvated ion pairs and aggregates. acs.org The inclusion of solvent is critical, as it has been shown that implicit solvation models can sometimes fail to predict correct reaction outcomes, highlighting the intimate role of solvent molecules in modifying the free energy surface of reactions involving sodium methoxide. For instance, studies on the reaction between 4-nitrobenzonitrile and sodium methoxide revealed that the true nucleophile is a methanol-methoxide complex, a detail uncovered through explicit solvation models.
DFT calculations can be used to determine the relative energies and structures of different aggregates, such as dimers and monomers. nih.gov This information, combined with experimental techniques like NMR spectroscopy, allows for a detailed characterization of the solution structure. nih.gov
Table 2: Computationally Studied Sodium Ion Aggregates in Solution
| Aggregate Type | System Studied | Computational Method | Key Findings |
| Contact Ion Pair (CIP) | Sodium Halides in Methanol/Water | Molecular Dynamics | The formation of contact ion pairs is favored over solvent-separated pairs. researchgate.net |
| Multi-ion Aggregates | Sodium Iodide in Methanol/Water | Molecular Dynamics | Existence of three-ion clusters like [(Na⁺)₂I⁻] and [Na⁺(I⁻)₂] was observed. researchgate.net |
| Dimers and Monomers | Sodium Hexamethyldisilazide | DFT Calculations | Revealed ligand-modulated aggregation to give mixtures of dimers and monomers. nih.gov |
| Methanol-Methoxide Complex | Sodium Methoxide Reaction | DFT with Explicit Solvation | Showed that the solvent-complexed species is the true nucleophile, not the bare anion. |
These computational investigations demonstrate that the solution chemistry of sodium methoxide is dominated by a complex equilibrium of ion pairs and higher-order aggregates. Understanding this aggregation is crucial for explaining its reactivity in various chemical transformations.
Advanced Spectroscopic and Structural Elucidation
Solid-State Structural Characterization
In the solid state, sodium methoxide (B1231860) exists as a polymer, featuring sheet-like arrays of sodium ions (Na⁺) and methoxide ions (CH₃O⁻). wikipedia.org Each sodium center is coordinated to multiple oxygen atoms, creating a stable, repeating structure.
X-ray Crystallography of Sodium Methoxide
Single-crystal X-ray diffraction has been a important tool in determining the precise three-dimensional structure of sodium methoxide. Early studies established that sodium methoxide crystallizes in a tetragonal system, specifically in the P4/nmm space group, with two formula units per unit cell (Z=2). ias.ac.in This structure is isostructural with lithium methoxide. researchgate.net
The arrangement consists of layers of sodium and oxygen atoms, forming a quadratic net similar to the anti-PbO type structure. geo-leo.deresearchgate.net Within this lattice, each sodium atom is coordinated to four oxygen atoms, and conversely, each oxygen atom is surrounded by four sodium atoms. researchgate.net The methyl groups extend outwards on both sides of these Na-O sheets. researchgate.net The Na-O bond lengths are reported to be in the range of 222.6 to 231.3 picometers. researchgate.net
Table 1: Crystallographic Data for Sodium Methoxide
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4/nmm |
| Z (Formula units per unit cell) | 2 |
| a, b (Å) | 4.34 |
| c (Å) | 7.43 |
Data sourced from multiple studies. ias.ac.inresearchgate.net
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) has been instrumental in characterizing polycrystalline sodium methoxide, especially given that large, high-quality single crystals can be challenging to grow. PXRD patterns confirm the tetragonal crystal structure and have been used to refine lattice parameters. ias.ac.inresearchgate.net The technique is also valuable for assessing the phase purity of bulk samples, as it can detect the presence of impurities like sodium hydroxide (B78521), which can form due to the compound's hygroscopic nature. ias.ac.in
Analysis of PXRD data for a series of normal chain sodium alkoxides, including methoxide, ethoxide, and n-propoxide, revealed that they all exhibit a tetragonal crystal structure. ias.ac.in A consistent 'a' parameter is observed across these compounds, while the 'c' parameter elongates with the increasing length of the carbon chain. ias.ac.in
Crystal Structures of Solvated Sodium Alkoxides
When sodium alkoxides are recrystallized from their corresponding alcohols, they can form solvates, which are crystalline solids that incorporate solvent molecules into their structure. Single-crystal X-ray diffraction has been used to determine the structures of several of these solvates, including:
Sodium ethoxide ethanol (B145695) disolvate (NaOEt·2EtOH) geo-leo.deiucr.org
Sodium n-propoxide n-propanol disolvate (NaOⁿPr·2ⁿPrOH) geo-leo.deiucr.org
Sodium isopropoxide isopropanol (B130326) pentasolvate (NaOⁱPr·5ⁱPrOH) geo-leo.deiucr.org
These solvated structures typically form chain-like arrangements consisting of sodium ions, alkoxide ions, and the alcohol's hydroxyl groups, all surrounded by the alkyl groups. geo-leo.deresearchgate.netiucr.org The hydrogen-bonding networks within these solvates can be quite diverse and differ significantly from those in the pure crystalline alcohols. geo-leo.de
Disorder Phenomena in Crystal Structures
Disorder is a common phenomenon in the crystal structures of sodium alkoxides, particularly those with longer alkyl chains. geo-leo.deresearchgate.net This disorder can be positional, where an atom or a group of atoms occupies more than one position in the crystal lattice. cam.ac.uk In the case of sodium alkoxides, the alkyl groups are often disordered. geo-leo.deresearchgate.net
This disorder becomes more pronounced as the length of the alkyl chain increases. geo-leo.deresearchgate.net Even in the relatively simple structure of sodium methoxide, the hydrogen atoms of the methyl group have been described with a fourfold disorder. researchgate.net In more complex structures, such as certain polymorphs of sodium tert-butoxide, disorder can involve entire molecules or significant portions of the unit cell. The presence of disorder can sometimes be inferred from unusually large thermal parameters in the crystallographic data and is often a result of the molecule having different possible conformations or orientations within the crystal. cam.ac.uk
Solution-Phase Structural Investigations
The structure and behavior of sodium methoxide in solution are highly dependent on the nature of the solvent.
Aggregation States of Sodium Methoxide in Solution
In solution, the structure of sodium methoxide can vary significantly from its solid-state polymeric form. The extent of ionization and aggregation is heavily influenced by the solvent. For example, in a solvent like dimethyl sulfoxide (B87167) (DMSO), sodium methoxide is more fully ionized and free from hydrogen bonding, which enhances its basicity. wikipedia.org
In its parent alcohol, methanol (B129727), sodium methoxide exists in equilibrium between monomeric species and various aggregated or oligomeric forms. The formation of these aggregates is a common feature of alkali metal alkoxides in solution. For instance, a novel high-spin hexanuclear Mn(III) cluster, [NaMn₆(OMe)₁₂(dbm)₆]⁺, was synthesized through an aggregation process promoted by sodium methoxide in solution. scientificlabs.comthomassci.comoconchemicals.iejunyuanpetroleumgroup.com This demonstrates the tendency of the methoxide ion to bridge metal centers, leading to the formation of complex, aggregated structures in solution.
Spectroscopic Probes of Ion Pair Structures (e.g., NMR, IR)
In solution and in the solid state, sodium methoxide does not exist simply as discrete Na+ and CH3O- ions. Instead, it forms various types of ion pairs, from tightly bound contact ion pairs (CIPs) to solvent-separated ion pairs (SSIPs), as well as larger aggregates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating these structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: While seemingly straightforward, the NMR spectra of sodium methoxide can be quite informative. In solution, the chemical shifts of the methyl protons (¹H) and carbon (¹³C) are sensitive to the degree of ion pairing and solvation. For instance, the degradation of solid sodium methoxide when exposed to air can be tracked by ¹H and ¹³C NMR, revealing the formation of sodium formate (B1220265) and sodium methyl carbonate. chemrxiv.orgnsf.gov
²³Na NMR: As a quadrupolar nucleus, ²³Na is particularly sensitive to its local electronic environment. Solid-state ²³Na NMR is a powerful technique for distinguishing between different sodium-containing species. Studies have utilized ²³Na NMR to analyze degraded samples of sodium methoxide, identifying the presence of sodium carbonate and sodium formate, and notably, the absence of sodium hydroxide, which is often assumed to be a primary degradation product. chemrxiv.orgnsf.gov
¹⁷O NMR: Oxygen-17 NMR, though less common due to the low natural abundance of the isotope, provides direct insight into the electronic environment of the oxygen atom in the methoxide anion. The ¹⁷O chemical shift is influenced by the counter-ion and the solvent. For example, comparing methoxide solutions of different alkali metals (Li, Na, K) reveals shifts in the ¹⁷O resonance, which can be correlated with the electronegativity of the metal ion and the resulting basicity of the solution. cdnsciencepub.com Studies have shown that the chemical shift of sodium methoxide in methanol changes with concentration, reflecting changes in solvation structures. cdnsciencepub.com
Infrared (IR) Spectroscopy:
Infrared spectroscopy probes the vibrational modes of molecules. The C-O stretching frequency in the methoxide anion is particularly sensitive to its environment. In operando IR spectroscopy has been used to monitor the evolution of electrolyte solutions in sodium-ion batteries, where a broad band around 1033 cm⁻¹ has been tentatively assigned to sodium methoxide. worldmaterialsforum.com While the broadness of the bands can make precise identification challenging, IR spectroscopy remains a valuable tool for tracking changes in the chemical environment. worldmaterialsforum.com
The following table summarizes key spectroscopic data used in the characterization of sodium methoxide and its interactions.
| Spectroscopic Technique | Nucleus/Vibration | Observation | Reference |
| ¹H NMR | Methyl Protons | Tracks degradation to sodium formate and sodium methyl carbonate. | chemrxiv.orgnsf.gov |
| ¹³C NMR | Methyl Carbon | Confirms degradation products like sodium formate and sodium carbonate. | chemrxiv.orgnsf.gov |
| ²³Na NMR (solid-state) | Sodium-23 | Distinguishes between NaOMe, Na₂CO₃, and HCO₂Na in degraded samples. | chemrxiv.orgnsf.gov |
| ¹⁷O NMR | Oxygen-17 | Chemical shift correlates with metal ion electronegativity and solution basicity. | cdnsciencepub.com |
| IR Spectroscopy | C-O Stretch | A band around 1033 cm⁻¹ is associated with sodium methoxide in battery electrolytes. | worldmaterialsforum.com |
In-situ Spectroscopic Monitoring of Reactions
The ability to observe a chemical reaction as it happens provides invaluable information about transient species and reaction pathways. In-situ spectroscopy allows for the real-time monitoring of reactions involving sodium methoxide, shedding light on its role as a base and a nucleophile.
Real-time Observation of Intermediates
Many reactions proceed through short-lived intermediates that are difficult to isolate. In-situ spectroscopic techniques can capture the signature of these fleeting species.
NMR Spectroscopy: In the reaction of sodium methoxide with certain substituted stilbenes in DMSO, the formation of a colored intermediate can be directly observed by NMR. cdnsciencepub.com The appearance of a new set of peaks at higher fields in the NMR spectrum provides direct evidence for the formation of an addition product. cdnsciencepub.com Similarly, in reactions with nitrodiphenylmethane derivatives in hexamethylphosphoramide (B148902) (HMPA), the addition of sodium methoxide leads to the appearance of a new spectrum corresponding to the anionic intermediate formed by proton loss. cdnsciencepub.com
Mass Spectrometry: On-line mass spectrometry coupled with a flow reactor can be used to monitor reactions in real-time. In a Wittig reaction, for example, the deprotonation of a phosphonium (B103445) salt by sodium methoxide generates a phosphonium ylide intermediate, which can be detected and its concentration monitored over the course of the reaction. microsaic.com
Probing Reaction Progress and Mechanisms
By tracking the concentrations of reactants, intermediates, and products over time, in-situ spectroscopy provides a detailed picture of the reaction's progress and helps to elucidate its mechanism.
NMR Spectroscopy: The progress of reactions can be followed by monitoring the disappearance of reactant signals and the appearance of product signals in the NMR spectrum. For instance, the reaction of N-arylmethylene-1-propen-1-amines with sodium methoxide has been studied to understand the reaction mechanism. sioc-journal.cn In studies of the Favorskii rearrangement, NMR and IR spectroscopy are used to confirm the structure of the final product, which is crucial for understanding the complex mechanistic steps involved. walisongo.ac.id
Raman Spectroscopy: In-situ Surface-Enhanced Raman Spectroscopy (SERS) has been employed to investigate the dynamics of polyyne formation and degradation, where sodium methoxide can be involved in reaction pathways. researchgate.net
Computational Chemistry: In conjunction with experimental data, computational modeling can help to understand reaction mechanisms. For example, in the SnAr reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide, computational studies have shown that the first equivalent of methoxide adds to the nitrile group to form an imidate intermediate, rather than directly displacing the nitro group. wuxiapptec.com This intermediate formation explains the experimental observation that more than one equivalent of base is required for the reaction to proceed. wuxiapptec.com
The following table provides examples of reactions where in-situ monitoring has been used to study the role of sodium methoxide.
| Reaction Type | Spectroscopic Method | Key Findings | Reference |
| Addition to Stilbenes | NMR | Direct observation of the formation of an addition intermediate. | cdnsciencepub.com |
| Wittig Reaction | Mass Spectrometry | Real-time monitoring of the phosphonium ylide intermediate. | microsaic.com |
| SnAr Reaction | Computational Chemistry | Identification of an imidate intermediate, explaining the reaction stoichiometry. | wuxiapptec.com |
| Transesterification | N/A (Mechanism Study) | Proposed mechanism involves the formation of enolate anions as key intermediates. | aocs.org |
Kinetics and Thermodynamics of Sodium Methoxide Mediated Reactions
Kinetic Studies of Reaction Rates
The kinetics of reactions mediated by sodium methoxide (B1231860) are crucial for understanding reaction mechanisms and optimizing conditions for chemical syntheses.
Determination of Rate Constants
Rate constants for sodium methoxide-mediated reactions are determined experimentally by monitoring the change in concentration of reactants or products over time. Various analytical techniques are employed for this purpose, including spectroscopy and chromatography. For instance, in the transesterification of castor oil catalyzed by sodium methoxide, a gas chromatograph with a flame-ionization detector was used to analyze samples and determine the concentrations of fatty acid methyl esters, monoglycerides (B3428702), diglycerides, and triglycerides over time. This data was then used to model the reaction as three equilibria and calculate six rate constants. msstate.edu
In the study of the reaction between picryl chloride and sodium methoxide in methanol (B129727), stopped-flow spectrophotometry was utilized to measure the rates of two distinct reactions. cdnsciencepub.com The specific rate constants were determined at various temperatures. cdnsciencepub.com Similarly, for the methanolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate (B1215562), the concentration of the unreacted ester was determined by precipitating it from aliquots of the reaction mixture and weighing the precipitate. cdnsciencepub.com
The influence of various parameters on rate constants is a key area of investigation. For example, in the ultrasound-assisted enzymatic esterification, the use of ultrasound led to a significant increase in the kinetic rate constants compared to conventional methods. researchgate.net
Here is an interactive data table showing rate constants for different reactions:
Interactive Table 1: Rate Constants for Sodium Methoxide-Mediated Reactions| Reactants | Reaction Type | Temperature (°C) | Rate Constant (k) | Source |
|---|---|---|---|---|
| Picryl chloride + Sodium methoxide | Nucleophilic Aromatic Substitution | 25.0 | k₁ and k₃ determined | cdnsciencepub.com |
| 4-bromo-4'-nitrobenzhydryl hydrogen phthalate + Sodium methoxide | Methanolysis | - | k₂ = 89.0 L mol⁻¹ h⁻¹ | cdnsciencepub.com |
| Castor oil + Methanol | Transesterification | 30 | Six rate constants determined for the three equilibria model | msstate.edu |
| Post-consumer PET + Ethylene (B1197577) glycol | Glycolysis | 170-197 | Apparent activation energy (Eₐ) = 130 kJ/mol | mdpi.com |
Reaction Order Determination
In the transesterification of waste cooking sunflower oil using a bentonite-supported sodium methoxide catalyst, the reaction was found to follow pseudo-first-order kinetics. researchgate.net Similarly, the glycolytic depolymerization of post-consumer PET waste with sodium methoxide was also described by a pseudo-first-order reversible reaction model. mdpi.com The copper-catalyzed reaction of sodium methoxide with unactivated aryl bromides was found to be first-order in the aryl bromide and the catalyst. tue.nl
Influence of Concentration on Reaction Kinetics
The concentration of sodium methoxide can have a complex influence on reaction kinetics. In some cases, increasing the methoxide concentration leads to a straightforward increase in the reaction rate, consistent with its role as a catalyst or reactant. rsc.org For instance, in the methanolysis of 4-bromo-4'-nitrobenzhydryl hydrogen phthalate, the reaction rate increased with increasing concentrations of methoxide ion in excess of the stoichiometric amount. cdnsciencepub.com
However, in other systems, the effect is not as simple. In the methoxide ion-catalyzed solvolysis of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, increasing the sodium methoxide concentration initially caused a decrease in the observed rate constant, followed by an increase at higher concentrations. upce.cz This behavior was attributed to the formation of dianions. upce.cz Similarly, in the reaction of 2-Chloro-5-nitrothiazole with sodium methoxide, using an equimolar ratio of reactants resulted in a high product yield of about 90%, whereas an excess of sodium methoxide led to a significantly lower yield of around 30% due to side reactions. longdom.org
Stereochemical Kinetics (e.g., Z/E Isomers)
Sodium methoxide can play a crucial role in the stereochemical outcome of reactions involving Z (zusammen) and E (entgegen) isomers. Kinetic and stereochemical studies of the reactions of Z and E isomers of O-methylbenzohydroximoyl halides with sodium methoxide have shown that the stereochemistry of the products is dependent on the starting isomer and the reaction conditions. acs.org
For example, the reaction of methoxide ion with the Z isomer of O-methylbenzohydroximoyl fluoride (B91410) is stereospecific, yielding only the Z substitution product. acs.org In contrast, the reaction with the E isomer is less selective, producing primarily the E substitution product along with some of the Z isomer. acs.org The stereoselectivity is influenced by the relative rates of competing reaction pathways, including nucleophilic attack, rotation around single bonds in the tetrahedral intermediate, and elimination of the leaving group. acs.org In some cases, sodium methoxide can also catalyze the isomerization of the starting material or product. tdl.org
Isotope Effects in Reaction Kinetics
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step. In reactions involving sodium methoxide, substituting hydrogen with its heavier isotopes, deuterium (B1214612) (D) or tritium (B154650) (T), can lead to a change in the reaction rate.
For example, in the sodium methoxide-promoted dehydrohalogenation of various substituted haloethanes, the primary kinetic isotope effects (kH/kD and kH/kT) were used to probe the transition state structure and the extent of internal return from a carbanion intermediate. acs.org The observed isotope effects were found to be influenced by the nature of the leaving group and the substituents on the aromatic ring. acs.orgresearchgate.net Large product isotope effects have also been observed in the cleavage of carbon-silicon bonds by methanolic sodium methoxide, suggesting the formation of carbanions in the rate-determining step. rsc.org In some cases, an inverse secondary isotope effect (kH/kD < 1) has been observed, providing evidence for the involvement of hydrogen bonding in the catalytic process. rsc.org
Thermodynamic Analysis of Reactions
The thermodynamic analysis of sodium methoxide-mediated reactions provides insight into the feasibility and spontaneity of these processes. Key thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) are determined to characterize the energy profile of the reaction.
For the synthesis of sodium methoxide from sodium hydroxide (B78521) and methanol, a thermodynamic analysis revealed that the reaction is reversible and exothermic. researchgate.net The chemical equilibrium constant was found to decrease with an increase in temperature, indicating that lower temperatures favor the formation of sodium methoxide. researchgate.net
In the context of biodiesel production, the transesterification of waste cooking sunflower oil using a bentonite-supported sodium methoxide catalyst was found to be a non-spontaneous and endothermic reaction. researchgate.net The thermodynamic assessment yielded a positive enthalpy change (ΔH = 29.84 kJ/mol) and a negative entropy change (ΔS = -0.176 kJ/mol·K). researchgate.net The Gibbs free energy change was also positive (ΔG = 87.78 kJ/mol at 328 K), confirming the non-spontaneous nature of the reaction under these conditions. researchgate.net
Similarly, the glycolytic depolymerization of post-consumer PET waste catalyzed by sodium methoxide was also found to be endothermic, with a reaction enthalpy (ΔH) of 109 kJ/mol. mdpi.com The entropy (ΔS) was calculated to be 252 J/mol·K. mdpi.com The ceiling temperature (Tc), above which the reaction becomes spontaneous, was determined to be 160 °C. mdpi.com
The thermal decomposition of solid sodium methoxide has been investigated, and the activation energy for this process was determined to be 187.81 ± 11.22 kJ/mol. researchgate.net
Here is an interactive data table summarizing the thermodynamic parameters for different reactions:
Interactive Table 2: Thermodynamic Parameters for Sodium Methoxide-Mediated Reactions| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Temperature (K) | Source |
|---|---|---|---|---|---|
| Synthesis of Sodium Methoxide | Exothermic | - | - | 298 | researchgate.net |
| Transesterification of Waste Cooking Sunflower Oil | 29.84 | -176 | 87.78 | 328 | researchgate.net |
| Glycolytic Depolymerization of PET | 109 | 252 | - | > 433 (160°C) | mdpi.com |
Enthalpy and Entropy of Activation
The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the energy barrier and the degree of order in the transition state of a reaction.
In the context of sodium methoxide-mediated reactions, these values can vary significantly depending on the specific transformation. For instance, in the transesterification of waste cooking sunflower oil using a bentonite-supported sodium methoxide catalyst, the enthalpy of activation (ΔH‡) was determined to be 38.05 kJ mol−1. springerprofessional.de The positive value indicates that the formation of the transition state is an endothermic process, requiring an input of energy. The corresponding entropy of activation (ΔS‡) was found to be -0.15 kJ K−1 mol−1 springerprofessional.de. The negative value suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two reactant molecules combine to form a single activated complex.
Another study on the oxidation of biodiesel produced with sodium methoxide reported an activation energy of 90.51 kJ mol-1. redalyc.org The associated positive enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) signify that the oxidation process is endothermic and endergonic. The entropy of activation (ΔS‡) for this process was -28.87 J K-1 mol-1, indicating that the degradation of this biofuel is slower compared to that produced with sodium hydroxide. redalyc.org
The glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste catalyzed by sodium methoxide provides another example. The activation energy (Ea) for this depolymerization reaction was estimated to be 130 kJ/mol. mdpi.com The reaction enthalpy (ΔH) was calculated to be 109 kJ/mol, and the entropy (ΔS) was 252 J/mol·K, confirming the endothermic nature of the reaction. mdpi.com
A comparison of activation energies for different reactions involving sodium methoxide is presented in the table below.
| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |
| Transesterification of waste cooking sunflower oil | Bentonite-supported sodium methoxide | 40.98 | 38.05 | -150 | springerprofessional.de |
| Oxidation of biodiesel | Sodium methoxide | 90.51 | - | -28.87 | redalyc.org |
| Glycolysis of PET waste | Sodium methoxide | 130 | 109 | 252 | mdpi.com |
| Thermal decomposition of sodium methoxide | - | 187.81 ± 11.22 | - | - | researchgate.net |
| Carbonylation of methanol | Sodium methoxide with pyridine (B92270) promoter | 61.19 | - | - | |
| Transesterification of waste cooking oil | Synthetic Zeolite-A | 32.714 | 30.03 | -195.91 | mdpi.com |
Note: The table presents a summary of activation parameters from various studies. Direct comparison should be made with caution due to differing reaction conditions and methodologies.
Equilibrium Studies and Reaction Reversibility
Many reactions catalyzed by sodium methoxide are reversible, meaning they can proceed in both the forward and reverse directions. okstate.edu Understanding the equilibrium of these reactions is crucial for maximizing product yield. Le Chatelier's principle is often applied to manipulate the equilibrium position.
For example, transesterification, a key reaction for biodiesel production, is inherently reversible. okstate.eduresearchgate.net To favor the formation of the desired fatty acid methyl esters (FAME), an excess of one of the reactants, typically methanol, is used to shift the equilibrium towards the products. okstate.eduresearchgate.net The synthesis of sodium methoxide from sodium hydroxide and methanol is also a reversible exothermic reaction. aks.or.id The presence of water, a byproduct, can drive the reaction in the reverse direction, leading to the deactivation of the sodium methoxide catalyst. researchgate.netaks.or.id
In the carbonylation of methanol to methyl formate (B1220265), the reaction is also reversible. acs.org The equilibrium constant (Kc) for this reaction was found to be dependent on temperature. For a pure methanol system with a methyl formate concentration below 1.5 mol/L, the concentration-based equilibrium constant was determined over a temperature range of 70 to 118 °C. acs.org
The glycolysis of PET waste is another reversible reaction where a ceiling temperature (Tc) of 160 °C was calculated. mdpi.com Below this temperature (T < Tc), the conversion of PET was significantly low, highlighting the necessity of operating at temperatures above the ceiling temperature to achieve favorable equilibrium. mdpi.com
Influence of Reaction Conditions on Kinetics and Thermodynamics
The kinetics and thermodynamics of sodium methoxide-mediated reactions are highly sensitive to the conditions under which they are performed. Factors such as the solvent, temperature, and mixing intensity can have a profound impact on reaction rates and equilibrium positions.
Solvent Effects
The choice of solvent plays a critical role in the kinetics of sodium methoxide-mediated reactions, primarily by influencing the solvation and reactivity of the methoxide anion. libretexts.org
In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the sodium cation is stabilized by ion-dipole interactions with the solvent molecules. However, the methoxide anion is not effectively solvated and remains highly reactive. libretexts.org This enhanced reactivity favors bimolecular reactions such as SN2 and E2. libretexts.org Conversely, in polar protic solvents like water or methanol, both the sodium cation and the methoxide anion are stabilized through intermolecular forces, including hydrogen bonding with the solvent. libretexts.org This stabilization reduces the nucleophilicity and basicity of the methoxide ion, thereby slowing down the reaction rate. libretexts.org
The effect of solvent polarity on reaction kinetics is further illustrated in the carbonylation of methanol to methyl formate. The presence of an inert nonpolar solvent was found to significantly affect the forward and reverse rate constants, which is consistent with the Scatchard equation relating the rate constant to the dielectric constant of the reaction medium. acs.org
In some cases, the solvent can play a more intricate role than simply acting as a continuous medium. For the SNAr reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide in DMSO, computational studies have shown that explicit solvent molecules are crucial in describing the reaction's free energy surface. chemrxiv.org The actual nucleophile was identified as a methanol-methoxide complex, and the entropy of the solvent molecules significantly modified the reaction landscape. chemrxiv.org
The solubility of sodium methoxide itself is also a key factor. In a mixture of chlorobenzene (B131634) and methanol, the solubility of sodium methoxide was found to be strongly dependent on the concentration of methanol, with temperature having a negligible effect in the range of 45-85 °C. acs.org
Temperature Effects
Temperature has a dual effect on chemical reactions: it influences both the reaction rate and the equilibrium position. According to the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant by providing more molecules with sufficient energy to overcome the activation energy barrier. numberanalytics.com
This temperature dependency is evident in the glycolysis of post-consumer PET waste catalyzed by sodium methoxide, where a 68% increase in conversion was observed over a 30 °C temperature range. mdpi.com Similarly, in the transesterification of glycerol (B35011) with dimethyl carbonate, increasing the temperature from 75 °C to 85 °C led to a significant increase in the yield of the desired product, glycidol (B123203). mdpi.com
However, for reversible reactions, the effect of temperature on the equilibrium constant must also be considered. For exothermic reactions, an increase in temperature will shift the equilibrium towards the reactants, decreasing the maximum possible yield. Conversely, for endothermic reactions, higher temperatures favor the products. The van't Hoff plot for the glycolysis of PET confirmed the endothermic nature of the depolymerization, with a calculated reaction enthalpy of 109 kJ/mol. mdpi.com
Careful control of temperature is therefore essential to balance the kinetic and thermodynamic aspects of a reaction to achieve optimal performance. numberanalytics.com
Mixing Intensity and Mass Transfer Phenomena
In heterogeneous reaction systems, where reactants are in different phases, the rate of reaction can be limited by the rate of mass transfer between the phases. This is particularly relevant for reactions involving sparingly soluble catalysts like sodium methoxide or when dealing with immiscible liquid reactants. acs.orgresearchgate.net
The transesterification of vegetable oils to produce biodiesel is a classic example of a liquid-liquid two-phase reaction where mass transfer limitations are significant due to the immiscibility of oil and methanol. researchgate.netmdpi.com The reaction rate is initially slow and controlled by the diffusion of reactants to the interface. Vigorous mixing or agitation is crucial to increase the interfacial area between the two phases, thereby enhancing the mass transfer rate and accelerating the reaction. frontiersin.orgresearchgate.net Once a single phase is established, the effect of mixing intensity becomes less significant. researchgate.net
The intensity of mixing can be influenced by factors such as the stirrer speed and the reactor design. mdpi.comfrontiersin.org Studies have shown that increasing the agitation rate can significantly improve the mass transfer coefficient in the transesterification process. frontiersin.org In a continuous process for producing sodium methylate, the intensity of agitation in the reactor is a key parameter for controlling the reaction rate. google.com
Synthetic Methodologies for Research Applications
Laboratory Synthesis and Purification Protocols
In the laboratory, sodium methoxide (B1231860) is typically prepared via one of two primary methods. The choice of method often depends on the desired purity, scale, and safety considerations.
The most common and direct synthesis involves the reaction of metallic sodium with anhydrous methanol (B129727). wikipedia.orgsciencemadness.org The chemical equation for this reaction is: 2 Na + 2 CH₃OH → 2 CH₃ONa + H₂
This reaction is highly exothermic, capable of causing the methanol to boil and potentially igniting the hydrogen gas produced. wikipedia.orgsciencemadness.org Therefore, it is crucial to perform this synthesis under controlled conditions, such as in an ice bath and preferably in an inert, oxygen-free atmosphere to mitigate risks. sciencemadness.org The resulting product is a colorless solution of sodium methoxide in methanol. wikipedia.org To obtain the pure, solid compound, the excess methanol is removed by evaporation, followed by heating to eliminate any residual solvent. wikipedia.org Further purification of the solid sodium methoxide can be achieved through recrystallization. sciencemadness.org
A safer alternative route involves the reaction of sodium hydroxide (B78521) with anhydrous methanol. sciencemadness.orgprocurementresource.com This is an equilibrium reaction: NaOH + CH₃OH ⇌ CH₃ONa + H₂O
To drive the reaction toward the formation of sodium methoxide, the water produced must be continuously removed from the reaction mixture. scientific.net This can be accomplished using desiccants, such as 3A molecular sieves, which trap the water as it forms. sciencemadness.org The process involves dissolving sodium hydroxide in anhydrous methanol, adding the molecular sieves, and allowing the reaction to proceed over several days until the methanol level, which decreases as it is consumed, stabilizes. sciencemadness.org The resulting solution is then filtered to remove the sieves, and the sodium methoxide can be isolated by recrystallization. sciencemadness.org
Table 1: Comparison of Laboratory Synthesis Methods for Sodium Methoxide
| Parameter | Sodium + Methanol Method | Sodium Hydroxide + Methanol Method |
|---|---|---|
| Reactants | Metallic Sodium, Anhydrous Methanol | Sodium Hydroxide, Anhydrous Methanol |
| Key Reaction Characteristic | Highly exothermic, produces H₂ gas. wikipedia.orgsciencemadness.org | Reversible equilibrium reaction. scientific.net |
| Primary Safety Concern | High reactivity, flammability of H₂ gas. wikipedia.org | Generally considered safer. sciencemadness.org |
| Purification/Isolation | Evaporation of excess methanol, heating, recrystallization. wikipedia.orgsciencemadness.org | Filtration to remove desiccant, recrystallization. sciencemadness.org |
Analytical Techniques for Purity Assessment in Research
Assessing the purity of sodium methoxide is crucial, as common impurities like sodium hydroxide and sodium carbonate can significantly affect its reactivity and lead to irreproducible results in sensitive applications like Suzuki reactions. wikipedia.org A variety of analytical techniques are employed to determine the concentration and purity of sodium methoxide solutions.
A simple acid-base titration is often used to determine the total alkalinity of a sample. researchgate.netscielo.br However, this method is non-selective, as it measures all basic components, including the desired sodium methoxide as well as impurities like sodium hydroxide and sodium carbonate. researchgate.netsciencemadness.org
To achieve a more accurate and selective quantification, more advanced methods are necessary.
Combined Titration Method: One established procedure involves first determining the total alkalinity via acid-base titration. scielo.br Subsequently, a separate analysis is performed where an acid is added to the sample, and the water generated from the neutralization of sodium hydroxide is quantified using a Karl-Fischer titration. scielo.br The amount of sodium hydroxide is calculated from the water content and then subtracted from the total alkalinity to determine the true concentration of sodium methoxide. scielo.br
Spectrophotometry: A selective spectrophotometric method has been developed that involves the reaction of sodium methoxide with α-santonin in a solution of N,N-dimethylformamide and methanol. researchgate.net This reaction forms a distinct pink-colored species with a maximum absorbance at 513 nm, allowing for the direct quantification of sodium methoxide even in the presence of sodium hydroxide. researchgate.net
Thermometric Analysis: Thermometric titration offers another selective method for quantifying sodium methoxide. This technique measures the temperature change during a reaction and can be used to determine the concentration of sodium methoxide in methanol solutions, even when hydroxide ions are present. researchgate.netresearchgate.net
Potentiometric Titration: The purity of sodium methoxide can also be effectively determined by potentiometric titration against an acid in a non-aqueous solvent system, such as dimethylformamide. orgsyn.org
Table 2: Analytical Techniques for Sodium Methoxide Purity Assessment
| Technique | Principle | Selectivity | Notes |
|---|---|---|---|
| Acid-Base Titration | Neutralization of base with a standard acid. | Non-selective; measures total alkalinity (NaOMe, NaOH, Na₂CO₃). researchgate.netsciencemadness.org | Provides a general measure of basic content. |
| Karl-Fischer Titration | Quantifies water produced from NaOH neutralization after adding acid. | Indirectly determines NaOH content, which is used to correct total alkalinity. scielo.br | Used in combination with acid-base titration. |
| Spectrophotometry | Reaction with α-santonin forms a colored product measured at 513 nm. researchgate.net | Selective for sodium methoxide in the presence of NaOH. researchgate.net | Offers a direct and selective measurement. |
| Thermometric Analysis | Measures heat change during a selective reaction. | Selective for sodium methoxide in the presence of hydroxide. researchgate.net | A reliable method for industrial and research samples. researchgate.net |
| Potentiometric Titration | Measures potential change during titration in a non-aqueous solvent. orgsyn.org | Can be highly selective depending on the solvent system. | Effective for determining purity without interference from water. orgsyn.org |
Strategies for Minimizing Impurities (e.g., NaOH, Water)
The primary impurities in solid sodium methoxide are sodium hydroxide (NaOH) and sodium carbonate, which form from reactions with water and carbon dioxide, respectively. wikipedia.org The presence of water is particularly problematic as it readily deactivates sodium methoxide to form sodium hydroxide and methanol. wikipedia.orgsoci.org Therefore, minimizing exposure to water and air is the cornerstone of maintaining purity.
Key strategies include:
Use of Anhydrous Reagents: The synthesis must begin with anhydrous methanol to prevent the immediate formation of sodium hydroxide. sciencemadness.orgaocs.org
Inert Atmosphere: Conducting the synthesis and handling of sodium methoxide under an inert atmosphere (e.g., argon or nitrogen) prevents reactions with atmospheric moisture and carbon dioxide. sciencemadness.orgorgsyn.org Sodium methoxide is extremely hygroscopic and will react exothermically with water vapor from the air. soci.org
Water Removal during Synthesis: In the synthesis from sodium hydroxide and methanol, active water removal is essential. This can be achieved through methods like reactive distillation or by using chemical desiccants like molecular sieves. sciencemadness.orgscientific.netgoogle.com Another technique involves sparging the reaction with nitrogen gas to help carry away water vapor, a principle adapted from industrial oil drying processes. soci.org
Proper Storage: Solid sodium methoxide must be stored in airtight containers to prevent decomposition from atmospheric moisture. procurementresource.com
Table 3: Strategies for Impurity Minimization
| Impurity | Source | Minimization Strategy |
|---|---|---|
| Water (H₂O) | - Non-anhydrous reagents
| - Use anhydrous methanol. sciencemadness.orgaocs.org |
| Sodium Hydroxide (NaOH) | - Reaction of sodium methoxide with water. wikipedia.org | - Rigorously exclude water at all stages. soci.org |
| Sodium Carbonate (Na₂CO₃) | Reaction of sodium methoxide with atmospheric carbon dioxide. wikipedia.org | - Handle and store under an inert atmosphere. sciencemadness.org |
Emerging Research Frontiers and Advanced Applications in Chemical Synthesis
Use in Complex Molecular Architectures and Supramolecular Chemistry
Sodium methoxide (B1231860) serves as a critical reagent and catalyst in the construction of complex molecular frameworks and in the field of supramolecular chemistry. Its utility is demonstrated in its ability to facilitate specific cyclization, polymerization, and deprotection reactions necessary for creating large and well-defined chemical structures.
In supramolecular chemistry, sodium methoxide has been identified as an excellent catalyst for the synthesis of macrocyclic diamides from the reaction of diesters and diamines. tandfonline.com This reaction is fundamental in creating macrocycles, which are key components of host-guest systems and molecular sensors. Research has shown that the catalyst can significantly shorten reaction times. tandfonline.com
The synthesis of complex glycopolymer architectures also utilizes sodium methoxide. In Reversible-deactivation Radical Polymerization (RDRP) techniques, which allow for the creation of well-defined polymers, sodium methoxide is used for the deprotection of acetylated glycomonomers to yield the final amphiphilic glycopolymers. mdpi.com These complex macromolecules can self-assemble into structures like micelles and are studied for their interactions with biological molecules. mdpi.com
Furthermore, sodium methoxide is instrumental in the synthesis of unique inorganic-organic hybrid structures. A one-pot solvothermal method uses sodium methoxide as both a reactant and a base catalyst to produce a well-ordered, layered sodium aluminoalcoholate complex, Na₃[Al₄(OCH₃)₃(OCH₂CH₂O)₆]. nih.gov This complex serves as a precursor for preparing porous alumina (B75360) particles. nih.gov The reaction involves a transesterification process where sodium methoxide initiates nucleophilic substitution and facilitates the assembly of the layered architecture. nih.gov The formation of heterometallic structures, such as a discrete solvent-free [Na-Cu] complex, has also been achieved through the reaction of copper(II) β-diketonates with sodium hexafluoroacetylacetonate (Na(hfac)), showcasing the role of sodium ions in assembling complex coordination compounds. mdpi.com
Role in Advanced Materials Synthesis
The role of sodium methoxide extends to the synthesis of a variety of advanced materials, where it functions as a potent catalyst and reagent. marketresearchintellect.comalkimia.co.in Its applications lead to the production of specialized polymers, fine chemicals, and materials for high-technology sectors. marketresearchintellect.comimarcgroup.com
In the polymer industry, sodium methoxide is used as an initiator for the anionic addition polymerization of ethylene (B1197577) oxide, which results in the formation of high molecular weight polyethers. wikipedia.org It also plays a role in producing surfactants and other polymers. imarcgroup.com
The synthesis of materials for the electronics and energy sectors is an emerging application. For instance, sodium methoxide aqueous solution has been identified for potential use in the battery industry, specifically in the research and development of sodium-ion batteries, where it may be used as a component of the electrolyte solution or for the pretreatment of electrode materials. hoseachem.com Its ability to act as a precursor for materials like porous Al₂O₃ particles, through the formation of complex aluminoalcoholates, highlights its utility in creating ceramic and catalytic support materials. nih.gov
Green Chemistry Approaches Utilizing Sodium Methoxide (e.g., Sustainable Processes)
Sodium methoxide is a key enabler in the shift toward more sustainable and environmentally friendly chemical processes. htfmarketintelligence.comniir.org Its most significant contribution to green chemistry is as a catalyst in the production of biodiesel. htfmarketintelligence.commarketpublishers.com
Biodiesel, a renewable alternative to fossil fuels, is produced via the transesterification of vegetable oils and animal fats. wikipedia.orgmarketpublishers.com Sodium methoxide is a highly efficient catalyst for this reaction, allowing for high yields, faster reaction times, and reduced need for excess methanol (B129727), which lowers operational costs. marketpublishers.combasf.com The use of biodiesel produced with this catalyst leads to a considerable reduction in emissions of carbon monoxide, particulate matter, and unburned hydrocarbons compared to conventional diesel. marketpublishers.com The global drive for renewable energy sources continues to fuel the demand for sodium methoxide in this sustainable process. globalgrowthinsights.com
Beyond biodiesel, sodium methoxide is being used to convert biodiesel byproducts into valuable chemicals, a key principle of green chemistry. A notable example is the one-pot synthesis of glycidol (B123203) (GD) from glycerol (B35011) (GL), a major byproduct of biodiesel production. mdpi.com Using sodium methoxide as a catalyst for the transesterification of glycerol with dimethyl carbonate (DMC), researchers have achieved high conversion and yield of glycidol, a versatile chemical intermediate. mdpi.com This process enhances the economic viability of biodiesel production by valorizing its primary waste stream. mdpi.com
| Parameter | Value | Reference |
| Reactants | Glycerol (GL), Dimethyl Carbonate (DMC) | mdpi.com |
| Catalyst | Sodium Methoxide (CH₃ONa) | mdpi.com |
| Optimal DMC/GL Molar Ratio | 2:1 | mdpi.com |
| Optimal Catalyst Amount | 3 wt% | mdpi.com |
| Optimal Temperature | 85 °C | mdpi.com |
| Optimal Time | 120 min | mdpi.com |
| Glycerol Conversion | 99% | mdpi.com |
| Glycidol Yield | 75% | mdpi.com |
Table 1: Optimized Reaction Conditions for Glycidol Synthesis Using Sodium Methoxide Catalyst
The environmental benefits of sodium methoxide, such as its low toxicity and potential for recyclability in certain processes, are increasing its adoption in cleaner manufacturing practices across various sectors. marketgrowthreports.com
Development of Novel Sodium Methoxide-Based Catalytic Systems
Research is actively focused on enhancing the catalytic properties of sodium methoxide and developing new catalytic systems based on it. These efforts aim to improve its efficiency, stability, and applicability in a broader range of chemical transformations. marketresearchintellect.com
Innovations in catalyst formulations are being developed to improve the performance of sodium methoxide in biodiesel production, with a focus on extending the catalyst's lifespan and reducing operational costs. marketresearchintellect.com These new formulations are designed to be more stable and reactive, potentially allowing for the use of lower-quality feedstocks. marketresearchintellect.com
Sodium methoxide is also being recognized as a simple but highly efficient catalyst for reactions beyond transesterification. It has been successfully used for the direct amidation of esters, a fundamental transformation in organic synthesis. researchgate.net Studies have shown that catalytic amounts of sodium methoxide can promote the reaction between esters and amines under mild conditions to form amides, tolerating a variety of functional groups. researchgate.net This provides a more atom-economical and less hazardous alternative to traditional methods that require harsh conditions or more complex catalysts. researchgate.net
Furthermore, the catalytic worth of sodium methoxide is amplified by its successful application in the one-pot synthesis of glycidol from glycerol, demonstrating its potential in integrated biorefinery processes. mdpi.com The development of such novel catalytic systems, where a widely available and inexpensive catalyst can be used for multiple, high-efficiency transformations, is a significant frontier in sustainable chemical synthesis. mdpi.comresearchgate.netnano-ntp.com
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Sodium methoxide (B1231860) (CH₃ONa), a versatile chemical compound, has garnered significant academic and industrial interest due to its fundamental role as a strong base and nucleophile. imarcgroup.comquora.com Research has firmly established its efficacy as a catalyst, particularly in the transesterification of vegetable oils and animal fats to produce biodiesel. imarcgroup.comglobalgrowthinsights.comontosight.ai This application is a cornerstone of its academic and commercial importance, driven by the global shift towards renewable energy sources. imarcgroup.comglobalgrowthinsights.com
Beyond biodiesel production, academic inquiry has highlighted its utility in a wide array of organic synthesis reactions. These include dehydrohalogenations, condensations, and the production of methyl ethers. quora.comindustryarc.com Its role as an initiator in anionic addition polymerization with ethylene (B1197577) oxide to form high molecular weight polyethers has also been a subject of study. quora.com In the pharmaceutical sector, research has demonstrated its application in the synthesis of various active pharmaceutical ingredients, including vitamins and sulfonamides. marketgrowthreports.comfactmr.com Furthermore, its use as a reagent in analytical chemistry, such as in the structural analysis of flavonoids, showcases its versatility in laboratory settings. researchgate.net Recent studies have also explored its potential in novel applications, such as the one-pot synthesis of glycidol (B123203) from glycerol (B35011), a byproduct of biodiesel production, which could enhance the economic viability of biorefineries. mdpi.com
Unresolved Questions and Challenges in Sodium Methoxide Research
Despite its widespread use, several challenges and unresolved questions persist in the field of sodium methoxide research. A primary challenge revolves around the environmental impact associated with its use, particularly the disposal of by-products from the transesterification process in biodiesel production. globalgrowthinsights.com Fluctuations in the prices of raw materials, namely sodium and methanol (B129727), present another significant challenge, impacting the cost-effectiveness of its production. industryarc.com
From a process chemistry perspective, the presence of impurities, such as mercury in some production methods, can contaminate the final product and negatively affect its catalytic activity. industryarc.com This highlights the need for developing cleaner and more efficient production technologies. While the synthesis of sodium methoxide from sodium hydroxide (B78521) and methanol is a common industrial method, the reaction equilibrium is a limiting factor. researchgate.net Research into overcoming this equilibrium limitation, for instance, through reactive distillation or membrane pervaporation, is ongoing but requires further optimization to enhance efficiency and reduce energy consumption.
Furthermore, the handling of sodium methoxide presents safety challenges due to its caustic nature. ontosight.ai While safety protocols are well-established, the development of safer, less hazardous formulations or alternative catalysts with similar efficacy remains an area of interest. The stability of sodium methoxide solutions, especially in the presence of moisture, and its influence on reaction kinetics and yields in various applications are also areas that warrant further in-depth investigation. ontosight.aimdpi.com
Prospective Avenues for Future Academic Inquiry
The future of sodium methoxide research is poised to focus on addressing the aforementioned challenges and exploring new frontiers. A significant area for future inquiry is the development of more sustainable and "green" manufacturing processes. This includes exploring renewable feedstocks for methanol production and designing more energy-efficient synthesis routes with improved waste management. globalgrowthinsights.commdpi.com Innovations in catalyst technology, such as the development of advanced sodium methoxide solution catalysts with improved stability, reactivity, and compatibility with diverse feedstocks, will be crucial. marketresearchintellect.com
There is a substantial opportunity for research aimed at expanding the applications of sodium methoxide. This could involve its use in the synthesis of novel, high-value-added chemicals and materials. marketpublishers.com For instance, further investigation into its catalytic properties for other types of organic transformations beyond its current common uses could unveil new synthetic methodologies. imarcgroup.com The development of ultra-high purity grades of sodium methoxide, with impurity levels below 0.05%, will be critical for its expanding role in the pharmaceutical industry, where stringent purity standards are paramount. marketgrowthreports.com
Q & A
Q. How to safely prepare and handle sodium methoxide solutions in methanol for transesterification reactions?
Sodium methoxide (CH₃ONa) is typically prepared by dissolving sodium hydroxide (NaOH) in anhydrous methanol under inert conditions to avoid moisture absorption and side reactions. Use stoichiometric calculations to determine NaOH-to-methanol ratios, ensuring concentrations align with reaction requirements (e.g., 0.1–1.0 M). Store solutions in airtight, corrosion-resistant containers to prevent degradation . Safety protocols include using fume hoods, chemical-resistant gloves, and neutralizing spills with weak acids (e.g., acetic acid) .
Q. What are the critical variables to control when using methanol as a solvent in sodium-mediated reactions?
Key variables include:
- Purity : Use anhydrous methanol to avoid hydrolysis of sodium compounds.
- Temperature : Methanol’s low boiling point (64.7°C) necessitates controlled heating to prevent evaporation.
- Concentration : Optimize sodium hydroxide/methoxide concentrations to balance reactivity and solubility (e.g., 0.25 M NaOH in methanol for dissolution of organic acids) .
- pH : Monitor using indicator strips or probes, especially when neutralizing acidic byproducts .
Q. How to design a basic experiment analyzing sodium’s role in methanol-based extraction of lipids from biomass?
Follow a stepwise protocol:
- Sample preparation : Homogenize biomass (e.g., algae) and mix with chloroform-methanol-sodium chloride (2:1:0.8 v/v) to disrupt cell membranes.
- Phase separation : Centrifuge to isolate lipids in the organic phase.
- Quantification : Use gravimetric analysis or GC-FAME (gas chromatography-fatty acid methyl ester) for lipid profiling .
Advanced Research Questions
Q. How to optimize sodium hydroxide concentration in methanol for maximizing biodiesel yield via transesterification?
Employ response surface methodology (RSM) or Box-Behnken experimental designs to model interactions between NaOH concentration (e.g., 0.5–2.0 wt%), methanol-to-oil ratio, and temperature. For instance, a 1.0 wt% NaOH in methanol often achieves >90% FAME conversion in algal biodiesel synthesis. Validate results using ANOVA to identify statistically significant factors .
Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of sodium methoxide vs. potassium methoxide in methanol?
- Comparative kinetics : Conduct parallel reactions under identical conditions (temperature, molar ratios) and quantify turnover frequencies (TOF) via HPLC or GC.
- Mechanistic studies : Use FTIR or NMR to track intermediate species (e.g., alkoxide ions) and identify rate-limiting steps.
- Meta-analysis : Systematically review literature to account for variables like feedstock purity or solvent moisture content .
Q. How to design a factorial experiment analyzing variables affecting sodium-methanol reactions in spectrophotometric assays?
Example design for a kinetic study:
- Variables : Sodium hydroxide concentration (0.1–0.5 M), methanol purity (HPLC vs. technical grade), reaction temperature (25–45°C).
- Responses : Absorbance at λmax, reaction time, wavelength shift.
- Analysis : Use a 2³ factorial design with center points to model main effects and interactions. Apply Student’s t-test to assess significance (p < 0.05) .
Q. How to address measurement uncertainties in sodium quantification in methanol matrices using flame atomic absorption spectroscopy (FAAS)?
- Calibration : Prepare standards in methanol-matched matrices to correct for solvent-induced matrix effects.
- Validation : Spike-and-recovery tests (e.g., 95–105% recovery for 10 ppm Na⁺).
- Error sources : Quantify instrument drift (<2% RSD) and sample heterogeneity via triplicate analyses .
Data Analysis and Reporting
Q. How to integrate heterogeneous data from sodium-methanol studies (e.g., conflicting solubility parameters) in systematic reviews?
- Data extraction : Tabulate variables like solvent purity, temperature, and measurement techniques.
- Quality assessment : Use GRADE criteria to weight studies by methodological rigor.
- Meta-regression : Model outliers using covariates (e.g., ionic strength adjustments) .
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices should accompany sodium-methanol research?
- Metadata : Document methanol source (CAS 67-56-1), sodium compound purity, and instrument calibration protocols.
- Repositories : Deposit raw spectra/chromatograms in domain-specific databases (e.g., Zenodo).
- Standards : Adopt IUPAC guidelines for reporting uncertainties and significant figures .
Emerging Methodologies
Q. What novel applications of sodium-methanol systems are emerging in green chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
